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Hesperetin chalcone

Cat. No.: B13844080
M. Wt: 302.28 g/mol
InChI Key: CMFGBLHCLKLQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Chalcone (B49325) and Flavonoid Chemistry Research

Flavonoids are a large and diverse group of polyphenolic compounds ubiquitously found in plants. nih.gov They are synthesized through the phenylpropanoid pathway and are characterized by a fifteen-carbon skeleton, which consists of two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic pyrane ring (C). nih.gov Flavonoids are categorized into several classes based on the oxidation level and substitution pattern of the C ring, including flavones, flavonols, and flavanones. nih.gov Hesperetin (B1673127), the precursor to hesperetin chalcone, is a flavanone (B1672756) naturally found in citrus fruits. nih.govmdpi.com

Chalcones are considered "open-chain flavonoids" and serve as metabolic precursors for flavonoids. ekb.eg They possess a characteristic α,β-unsaturated ketone core structure (1,3-diaryl-2-propen-1-one) that links two aromatic rings. ekb.eg The synthesis of many chalcones is often achieved through the Claisen-Schmidt condensation. ekb.eg

This compound is a synthetic derivative of hesperetin. biosynth.com The conversion from the flavanone (hesperetin) to the chalcone form can occur under alkaline conditions. nih.gov This structural modification is significant because it can enhance the bioavailability and stability of the parent compound. biosynth.comnih.gov Methylation of hesperidin (B1673128), a glycoside of hesperetin, to produce hesperidin methyl chalcone (HMC) is a common strategy to increase its solubility and, consequently, its biological activity. nih.govmdpi.com

Research Significance of this compound in Biological Systems

The scientific interest in this compound stems primarily from its potent antioxidant and anti-inflammatory properties. biosynth.commyrevea.com It effectively scavenges free radicals and inhibits various inflammatory pathways, which helps to mitigate oxidative stress within biological systems. biosynth.com Oxidative stress and inflammation are key pathological features in a range of chronic diseases, making this compound a valuable tool for research in these areas. biosynth.com

Studies have demonstrated that hesperidin methyl chalcone (HMC) can inhibit the activation of nuclear factor-kappa B (NF-κB), a major transcription factor involved in inflammation. mdpi.comnih.gov This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comnih.gov Furthermore, HMC has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a critical regulator of cellular resistance to oxidative stress. mdpi.commyrevea.com

The ability of this compound to modulate these fundamental cellular pathways makes it a significant compound for investigating the mechanisms of diseases where inflammation and oxidative damage are prominent, including cardiovascular and neurodegenerative diseases. biosynth.com

Overview of Key Research Areas on this compound

Research on this compound and its derivatives, particularly hesperidin methyl chalcone (HMC), spans several key areas:

Dermatology and Skin Protection: A significant body of research has focused on the protective effects of HMC against skin damage induced by ultraviolet (UVB) radiation. myrevea.comfrontiersin.org Studies have shown that topical application of formulations containing HMC can inhibit UVB-induced skin oxidative stress, inflammation, and edema. frontiersin.orgregimenlab.ca It has been observed to reduce the production of inflammatory mediators and cytokines in the skin following UVB exposure. regimenlab.ca

Inflammatory Conditions: The anti-inflammatory properties of HMC are being investigated for various inflammatory conditions. For instance, in experimental models of ulcerative colitis, HMC has been shown to reduce neutrophil infiltration, edema, and microscopic damage by inhibiting pro-inflammatory cytokines and increasing the antioxidant status of the colon. nih.gov

Cardiovascular Health: this compound's ability to strengthen capillaries and improve blood circulation has made it a subject of interest in cardiovascular research. myrevea.com Hesperidin methyl chalcone has been used in the treatment of chronic venous insufficiency. nih.gov Its vasodilatory properties are also a key area of investigation. imrpress.com

Neuroprotection: The antioxidant and anti-inflammatory effects of hesperidin and its derivatives suggest potential neuroprotective roles. imrpress.com Research is exploring their utility in the context of neurodegenerative conditions where neuroinflammation is a contributing factor. imrpress.com

Metabolic Disorders: Hesperidin methyl chalcone has been found to ameliorate lipid and sugar metabolism disorders induced by a high-fat diet. nih.gov It appears to increase energy expenditure by promoting the degradation of fat. nih.gov

Compound and Research Data

Compound NameParent CompoundKey Research Findings
This compound HesperetinDemonstrates significant antioxidant and anti-inflammatory activities by scavenging free radicals and inhibiting inflammatory pathways. biosynth.com
Hesperidin Methyl Chalcone (HMC) HesperidinInhibits UVB-induced skin damage, reduces inflammation in colitis models, and improves vascular health. myrevea.comnih.govfrontiersin.org It also shows potential in ameliorating metabolic disorders. nih.gov
Hesperetin -A flavanone found in citrus fruits, it is the precursor to this compound and possesses its own antioxidant and anti-inflammatory properties. nih.govmdpi.com
Hesperidin Hesperetin (aglycone)A flavanone glycoside found in citrus fruits; it is often methylated to form HMC to improve solubility and bioavailability. mdpi.comwikipedia.org
Research AreaKey Findings on this compound/HMC
Dermatology Topical HMC inhibits UVB-induced oxidative stress, inflammation, and edema in the skin. myrevea.comfrontiersin.orgregimenlab.ca
Gastroenterology HMC reduces inflammation and damage in experimental models of ulcerative colitis. nih.gov
Cardiovascular HMC is used to treat chronic venous insufficiency and has vasodilatory properties. nih.govimrpress.com
Metabolism HMC can ameliorate high-fat diet-induced lipid and sugar metabolism disorders. nih.gov
Pharmacology HMC's biological effects are linked to the inhibition of NF-κB and activation of the Nrf2 pathway. mdpi.commyrevea.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O6 B13844080 Hesperetin chalcone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h2-8,17,19-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFGBLHCLKLQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for Hesperetin Chalcone

Chemoenzymatic Synthesis of Hesperetin (B1673127) Chalcone (B49325) Precursors

Chemoenzymatic synthesis combines the specificity of biological catalysts with the practicality of chemical reactions. This approach is particularly valuable for producing complex natural products like flavonoids.

Biosynthetic Pathways of Flavonoids and Chalcones as Precursors

The natural production of flavonoids in plants provides a roadmap for their synthesis. wikipedia.org The journey begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway to form 4-coumaroyl-CoA. wikipedia.orgfrontiersin.org This molecule then undergoes condensation with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS), to create the characteristic chalcone backbone. wikipedia.orgfrontiersin.orgnih.gov This initial product, naringenin (B18129) chalcone, is then cyclized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin, a central intermediate. wikipedia.orgnih.gov

To arrive at hesperetin, naringenin is first hydroxylated by flavonoid 3'-hydroxylase (F3'H) to yield eriodictyol (B191197). nih.gov Subsequently, an O-methyltransferase (OMT) adds a methyl group to produce hesperetin. nih.gov Hesperetin can then be converted to its chalcone form.

Microbial Biosynthesis of Hesperetin from Caffeic Acid or Naringenin

Microbial fermentation offers a sustainable and controlled method for producing flavonoids. researchgate.net Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, can be programmed with the necessary enzymatic machinery.

From Caffeic Acid: An engineered pathway in E. coli can convert caffeic acid into hesperetin. researchgate.netresearchgate.net This involves the enzymatic conversion of caffeic acid to caffeoyl-CoA, followed by condensation with malonyl-CoA to form eriodictyol chalcone. This is then cyclized to eriodictyol and finally methylated to yield hesperetin. researchgate.net In one study, this method produced up to 14.6 mg/L of hesperetin. researchgate.netnih.gov

From Naringenin: Alternatively, naringenin can be used as a direct precursor. researchgate.netresearchgate.net This process requires two main steps: the hydroxylation of naringenin to eriodictyol and the subsequent methylation to hesperetin. nih.govresearchgate.net This strategy has been successfully implemented in various microbial hosts. nih.govresearchgate.net

Starting MaterialKey Enzymes InvolvedMicrobial Host (Example)ProductReference
Caffeic Acid4-coumarate:CoA ligase (4CL), Chalcone synthase (CHS), Chalcone isomerase (CHI), O-methyltransferase (OMT)Escherichia coliHesperetin researchgate.netresearchgate.net
NaringeninFlavonoid 3'-hydroxylase (F3'H), O-methyltransferase (OMT)Saccharomyces cerevisiae, E. coliHesperetin nih.govresearchgate.net

Enzyme Engineering for Enhanced Production of Hesperetin Chalcone Intermediates

To boost the production of hesperetin and its precursors, scientists have turned to enzyme engineering. biorxiv.orgnih.gov By modifying key enzymes, it is possible to improve their efficiency and specificity. For instance, engineering chalcone synthase can enhance its catalytic activity. biorxiv.orgacs.org Similarly, modifications to flavonoid 3'-hydroxylase and O-methyltransferase can lead to higher conversion rates. researchgate.netnih.gov One study reported that engineering a specific O-methyltransferase resulted in a two-fold higher position specificity for hesperetin. researchgate.netresearchgate.net Another study increased hesperetin production tenfold through mutations in chalcone synthase. biorxiv.org

Chemical Synthesis Approaches for this compound and its Analogues

Traditional chemical synthesis provides versatile and scalable methods for producing this compound and a wide array of its analogues.

Claisen-Schmidt Condensation and Its Variants

The Claisen-Schmidt condensation is a classic and widely used method for synthesizing chalcones. x-mol.netfrontiersin.org This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). frontiersin.org To synthesize this compound, a protected form of 2',4',6'-trihydroxyacetophenone (B23981) is reacted with a protected 3-hydroxy-4-methoxybenzaldehyde. The use of protecting groups is crucial to prevent unwanted side reactions.

Variants of this method, such as microwave-assisted synthesis, can shorten reaction times and increase yields.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions offer powerful alternatives for constructing the chalcone scaffold, often with greater flexibility and functional group tolerance. researchgate.neteie.gr

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. researchgate.netnih.govmdpi.com It can be used to form the C-C bond of the chalcone backbone by, for example, reacting a cinnamoyl chloride with a phenylboronic acid. nih.govfrontiersin.org

Heck Coupling: This reaction, also palladium-catalyzed, joins an unsaturated halide with an alkene. ekb.eguniv-smb.frrsc.org It can be employed to synthesize chalcones from an aryl halide and an aryl vinyl ketone. rsc.org Carbonylative versions of the Heck reaction have also been developed for this purpose. thieme-connect.comresearchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, using palladium and copper catalysts. ekb.egthieme-connect.comnih.gov The resulting product can be further transformed into a chalcone. A one-pot method combining Sonogashira coupling with a subsequent hydrogenation step has been developed for the efficient synthesis of E-chalcones. rsc.org

Reaction NameCatalystsKey ReactantsProductReference
Suzuki-Miyaura CouplingPalladium complexesOrganoboron compound, OrganohalideChalcone researchgate.netnih.gov
Heck CouplingPalladium complexesUnsaturated halide, AlkeneChalcone ekb.eguniv-smb.fr
Sonogashira CouplingPalladium and Copper complexesTerminal alkyne, Aryl/vinyl halideChalcone precursor ekb.egthieme-connect.com
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds. In the context of chalcone synthesis, it typically involves the palladium-catalyzed cross-coupling of an aryl boronic acid with a cinnamoyl chloride or, alternatively, a styrylboronic acid with a benzoyl chloride. ekb.egjapsonline.com This method was first applied to chalcone synthesis in 2003 and offers the advantage of being compatible with a wide range of functional groups. biointerfaceresearch.com For instance, the reaction can be carried out using catalysts like Pd(PPh₃)₄ in the presence of a base such as CsCO₃ in a solvent like toluene. ekb.egjapsonline.com The versatility of the Suzuki-Miyaura reaction has been instrumental in creating diverse chalcone libraries for screening purposes. urca.br

Carbonylative Heck Coupling

The Carbonylative Heck coupling presents another palladium-catalyzed route to chalcones. This reaction involves the vinylation of an aryl halide with a styrene (B11656) derivative in the presence of carbon monoxide. japsonline.comchegg.com This method effectively constructs the α,β-unsaturated ketone system of the chalcone. The reaction can be performed with aryl or alkenyl triflates and aromatic olefins under a carbon monoxide atmosphere, bridging a gap between carbonylative Suzuki and Sonogashira reactions. capes.gov.brthieme-connect.com

Sonogashira Isomerization Coupling

The Sonogashira coupling, traditionally used to form carbon-carbon bonds between sp and sp² hybridized carbons, has been adapted for chalcone synthesis through a coupling-isomerization pathway. ekb.eg This reaction typically involves the coupling of an electron-deficient phenyl halide with a propargyl alcohol. ekb.egresearchgate.netmdpi.com The reaction is often catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes. ekb.egresearchgate.netijhmr.com This method is particularly useful for generating chalcones in high yields. ekb.eg The isomerization of the initially formed propargyl alcohol derivative to the enone structure of the chalcone is a key step in this process. researchgate.net

Olefination Reactions (e.g., Wittig, Julia-Kocienski)

Olefination reactions provide a direct means to form the central double bond of the chalcone scaffold.

Wittig Reaction: The Wittig reaction is a well-established method for synthesizing alkenes. For chalcone synthesis, it involves the reaction of a benzaldehyde with a triphenyl-benzoyl-methylene phosphorane. ekb.eg While traditional methods may require long reaction times, microwave-assisted Wittig reactions can produce chalcones in good yields within minutes. ekb.egfrontiersin.org An improved, high-yield protocol for chalcone synthesis using a Wittig reaction in water has been developed, offering a robust alternative to classical aldol (B89426) condensations. nih.gov

Julia-Kocienski Olefination: This olefination reaction provides a route to chalcones by coupling a suitable aldehyde with a heteroaryl-sulfonyl phenylethanone in the presence of a base. ekb.egsci-hub.st The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in non-polar solvents has been found to be effective. ekb.egnih.gov This method is known for producing the thermodynamically more stable E-chalcones as the major product, even at low temperatures. frontiersin.org It has been successfully applied to the synthesis of various chalcones and their subsequent conversion to flavanones. colab.wsscilit.com

One-Pot Synthetic Strategies

One-pot synthetic strategies are highly efficient as they allow for multiple reaction steps to occur in a single reactor, saving time and resources by avoiding the isolation of intermediates. mdpi.comresearchgate.net For chalcone synthesis, a one-pot approach can involve the oxidation of a phenylmethanol to the corresponding benzaldehyde, which then reacts in situ with an acetophenone to form the chalcone. japsonline.commdpi.com For example, using an oxidizing agent like CrO₃, phenylmethanol can be converted to benzaldehyde, which subsequently undergoes condensation with acetophenone to yield the desired chalcone. japsonline.comresearchgate.net Microwave-assisted one-pot syntheses have also been developed, further enhancing the efficiency of these processes. rsc.org

Structural Modification and Hybridization Techniques for this compound Derivatives

The basic chalcone scaffold is a versatile template for structural modifications aimed at enhancing biological activity. Strategies include the introduction of various functional groups and the creation of hybrid molecules. nih.gov

Rational Design for Tailored Bioactivity

Rational drug design principles are increasingly being applied to the development of novel chalcone derivatives with specific biological targets. taylorandfrancis.com This involves understanding the structure-activity relationships (SAR) to guide the synthesis of molecules with improved potency and selectivity. jchr.org

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substitution patterns on the two aromatic rings of the chalcone scaffold, researchers can identify key structural features responsible for a particular biological effect. jchr.orgx-mol.net For example, the presence and position of hydroxyl and methoxy (B1213986) groups can significantly influence the anticancer activity of synthetic chalcones. nih.gov

Molecular Hybridization: This strategy involves combining the chalcone scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel activities. mdpi.commdpi.com This approach has been used to develop chalcone hybrids with enhanced anticancer, antimicrobial, and antioxidant properties. mdpi.comjchr.orgresearchgate.net Examples include chalcone-triazole, chalcone-coumarin, and chalcone-imidazole hybrids. mdpi.commdpi.com

Computational Approaches: In silico methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, are valuable tools in the rational design of chalcone derivatives. mdpi.comfrontiersin.org These computational techniques can help predict the biological activity of designed molecules and prioritize compounds for synthesis and testing, thereby accelerating the drug discovery process. mdpi.commdpi.com

Introduction of Heteroaryl and Alicyclic Scaffolds

The modification of the this compound framework through the incorporation of heteroaryl and alicyclic moieties represents a significant strategy in medicinal chemistry to enhance or modulate biological activity. These structural alterations are primarily achieved by leveraging established synthetic reactions for chalcone formation, such as the Claisen-Schmidt condensation, or through post-synthesis modifications of the chalcone backbone.

The foundational method for creating these derivatives involves the base-catalyzed Claisen-Schmidt condensation. This reaction condenses an appropriate acetophenone with an aldehyde. To introduce a heteroaryl or alicyclic scaffold, either the acetophenone or the aldehyde starting material must contain the desired ring system. For instance, reacting a hesperetin-derived acetophenone with a heteroaromatic aldehyde (e.g., pyridine-2-carbaldehyde) or an alicyclic aldehyde would yield a chalcone bearing the respective scaffold on what was formerly the aldehyde's aromatic ring. nih.govpensoft.netjapsonline.com Conversely, using a heteroaromatic or alicyclic ketone (e.g., 1-adamantyl methyl ketone) and a hesperetin-derived aldehyde would place the scaffold on the other side of the chalcone core. nih.gov

Beyond initial condensation, heteroaryl rings can be formed from the chalcone structure itself. A prominent example is the synthesis of pyrazole (B372694) derivatives. Reacting a chalcone with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like glacial acetic acid leads to a cyclization reaction, where the α,β-unsaturated ketone of the chalcone core reacts to form a five-membered pyrazole or pyrazoline ring. researchgate.netdergipark.org.tr This method allows for the conversion of a pre-formed chalcone into a new heterocyclic derivative.

Another approach involves the Mannich reaction to introduce nitrogen-containing heterocycles such as piperidine, pyrrolidine, or morpholine. nih.gov This reaction typically involves the aminoalkylation of the chalcone, adding these cyclic amine fragments to the structure and enhancing its structural diversity and potential biological interactions.

The introduction of bulky, non-aromatic alicyclic groups, such as adamantane, is also achieved through condensation reactions. nih.gov Synthesizing adamantyl chalcones, for example, involves the condensation of 1-adamantyl methyl ketone with an appropriate aldehyde. nih.gov Similarly, other alicyclic motifs, like the bicyclic myrtenal, have been incorporated into chalcone structures, although sometimes requiring optimized reaction conditions to achieve satisfactory yields. acs.org These modifications significantly alter the lipophilicity and steric profile of the parent chalcone.

Glycosylation Strategies for Modified Biological Attributes

Glycosylation, the enzymatic or chemical attachment of sugar moieties to a molecule, is a key derivatization strategy for this compound. This modification is primarily employed to enhance the compound's physicochemical properties, such as water solubility and stability, which in turn can improve its bioavailability and modulate its biological effects. mdpi.com

Enzymatic Glycosylation: Biocatalysis offers a highly specific and environmentally friendly route to glycosylated chalcones. Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor, like UDP-glucose, to an acceptor molecule. For instance, promiscuous glycosyltransferases, such as BsGT1 from Bacillus subtilis, have been successfully used to biosynthesize chalcone glucosides. mdpi.com This enzymatic approach provides high regio- and stereoselectivity, which is often difficult to achieve through chemical synthesis. mdpi.com

Another significant enzymatic strategy involves the modification of existing natural glycosides. Hesperidin (B1673128), the naturally occurring 7-O-rutinoside of hesperetin, can be enzymatically hydrolyzed to produce valuable derivatives. The use of rhamnosidase, an enzyme that specifically cleaves the rhamnose sugar unit, can convert hesperidin into hesperetin-7-O-glucoside (HMG). nih.gov This process is a crucial step in the synthesis of certain bioactive molecules and sweeteners.

Chemical Synthesis: Traditional chemical methods also provide pathways to glycosylated chalcones. The Koenigs-Knorr reaction is a classic method for forming a glycosidic bond, typically involving the reaction of a glycosyl halide with an alcohol (a hydroxyl group on the chalcone) in the presence of a promoter, often a silver salt. researchgate.net This allows for the synthesis of specific O-glycosides.

A notable application of these strategies is in the production of intensely sweet compounds. Hesperidin is first converted to its chalcone form, hesperidin chalcone, through treatment with an alkali solution. This chalcone is then hydrogenated to yield hesperidin dihydrochalcone (B1670589). Finally, controlled acid or enzymatic hydrolysis is used to remove the rhamnose portion of the sugar, yielding hesperetin dihydrochalcone glucoside, a compound noted for its intense sweetness. mdpi.com

The strategic glycosylation or deglycosylation of this compound and its derivatives allows for the fine-tuning of their properties, impacting everything from flavor profile to therapeutic potential.

Mechanistic Investigations of Hesperetin Chalcone S Biological Activities

Modulation of Oxidative Stress Pathways by Hesperetin (B1673127) Chalcone (B49325)

Hesperetin chalcone, a flavonoid derivative, demonstrates significant antioxidant properties through a variety of mechanisms. These include the direct scavenging of free radicals, enhancement of the body's own antioxidant defense systems, and interference with the generation of harmful reactive oxygen species (ROS).

This compound exhibits potent free radical scavenging activity, a key component of its antioxidant properties. mdpi.com This is largely attributed to the phenolic groups within its molecular structure, which are highly effective at neutralizing reactive oxygen species. researchgate.net The primary mechanisms involved in its direct scavenging of free radicals include hydrogen atom transfer (HAT), sequential proton loss electron transfer (SPLET), and electron transfer followed by proton transfer (ETPT). mdpi.com

In laboratory studies, this compound has demonstrated its ability to neutralize various free radicals. For instance, it has been shown to scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and hydroxyl free radicals. rsc.org Furthermore, research has indicated that the deprotonation of the 7-OH group in hesperetin derivatives is a critical step in their free radical scavenging mechanism, leading to the formation of anionic species that can then participate in either SPLET or a related mechanism known as sequential proton loss-hydrogen atom transfer (SPL-HAT). acs.org

The antioxidant capacity of this compound is also evident in its ability to reduce lipid peroxidation, a process where free radicals damage lipids, leading to cellular damage. frontiersin.orgfrontiersin.orgfrontiersin.org Studies have shown that hesperetin and its analogues can significantly reduce markers of lipid peroxidation. researchgate.netnih.gov

Table 1: Free Radical Scavenging Activity of this compound and Related Compounds This table is for illustrative purposes and combines findings from multiple sources. Direct comparison of values across different studies may not be appropriate due to variations in experimental conditions. | Compound | Assay | Measurement | Finding | Reference | | :--- | :--- | :--- | :--- | :--- | | this compound (HMC) | ABTS Radical Scavenging | Antioxidant Capacity | Maintained ABTS scavenging ability in UVB-irradiated skin. researchgate.netnih.gov | | this compound (HMC) | Hydroxyl Radical Scavenging | Antioxidant Activity | Neutralized hydroxyl free radicals in cell-free systems. rsc.org | | Hesperetin | DPPH Radical Scavenging | IC50 | 252.2 µM koreascience.kr | | Hesperetin | Lipid Peroxidation Inhibition | Inhibition | Dramatically inhibited lipid peroxidation in rat brain homogenates. koreascience.kr | | Hesperidin (B1673128) | DPPH Radical Scavenging | IC50 | 340.0 µM koreascience.kr |

Beyond directly neutralizing free radicals, this compound also bolsters the body's endogenous antioxidant defenses by modulating the activity of key antioxidant enzymes. This includes superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govcaldic.com

In various experimental models, treatment with hesperetin or its derivatives has been shown to increase the activity of these vital enzymes. nih.gov For example, in rats with cadmium-induced hepatotoxicity, hesperetin administration led to a significant increase in the activities of SOD, CAT, and GPx in the liver. researchgate.net Similarly, in a study on teicoplanin-induced acute kidney injury, hesperetin co-administration helped to restore the activities of GPx and glutathione-S-transferase (GST). semanticscholar.org Furthermore, in a model of UVB-induced skin damage, hesperetin methyl chalcone (HMC) was found to maintain catalase activity. researchgate.netnih.gov

This compound also influences the levels of non-enzymatic antioxidants, such as reduced glutathione (GSH). researchgate.netnih.gov Studies have demonstrated that HMC can restore GSH levels in various models of oxidative stress, including UVB-irradiated skin and in cases of zymosan-induced arthritis. semanticscholar.orgnih.gov This is achieved, in part, by maintaining the expression of glutathione reductase, an enzyme essential for regenerating GSH. rsc.org

A significant aspect of this compound's antioxidant strategy is its ability to interfere with the cellular machinery that generates reactive oxygen species (ROS). A primary target in this regard is the NADPH oxidase (NOX) enzyme complex. researchgate.net

In a mouse model of UVB irradiation-induced skin damage, hesperetin methyl chalcone (HMC) was shown to inhibit the generation of superoxide anions and the expression of gp91phox, a key subunit of the NADPH oxidase enzyme. researchgate.netnih.govnih.gov This inhibition of NADPH oxidase activity is a crucial mechanism by which hesperetin and its metabolites can increase the release of nitric oxide (NO) from endothelial cells, a molecule important for vasodilation. researchgate.net

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular resistance to oxidative stress. frontiersin.orgsemanticscholar.orgimrpress.com The activation of this pathway leads to the transcription of a suite of antioxidant and cytoprotective genes. mdpi.com

Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). mdpi.com However, in the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. mdpi.com Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, initiating their transcription. mdpi.com

Studies have demonstrated that hesperetin methyl chalcone (HMC) can induce Nrf2 signaling in inflamed skin and in the kidney. semanticscholar.org This activation leads to the increased expression of downstream target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). frontiersin.orgsemanticscholar.orgmedchemexpress.com The induction of HO-1 is particularly significant as it has anti-apoptotic and anti-inflammatory properties. caldic.com

Table 2: Modulation of Nrf2/ERK Signaling by this compound | Compound/Treatment | Model | Pathway | Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | Hesperetin Methyl Chalcone (HMC) | Diclofenac-induced inflammatory mouse model | Nrf2 | Downregulated Nrf2 pathways, decreased HO-1, NQO1, and Keap1 expression. frontiersin.org | | Hesperetin Methyl Chalcone (HMC) | Diclofenac-induced acute kidney injury | Nrf2/ARE | Increased Nrf2, Ho-1, and Nqo1 mRNA expression. semanticscholar.orgmedchemexpress.com | | Hesperetin | LPS-induced murine macrophages | Nrf2/ARE | Increased degradation of Keap1, Nrf2 nuclear translocation, and HO-1 expression. mdpi.com | | Hesperetin | PC12 cells | ERK1/2 | Markedly increased the level of ERK1/2 phosphorylation. mdpi.com | | this compound (HMC) | UVB-irradiated mouse skin | Nrf2 | Prevented down-regulation of Nrf2 mRNA expression and increased HO-1 mRNA expression. rsc.org |

Interference with Reactive Oxygen Species (ROS) Generation (e.g., NADPH Oxidase Inhibition)

Anti-inflammatory Cellular and Molecular Actions of this compound

This compound exhibits significant anti-inflammatory properties by targeting key cellular and molecular pathways involved in the inflammatory response. frontiersin.orgfrontiersin.orgnih.gov Its actions include the suppression of pro-inflammatory mediators, which contributes to its therapeutic potential in inflammatory conditions.

A cornerstone of this compound's anti-inflammatory activity is its ability to inhibit the production of a wide array of pro-inflammatory mediators. researchgate.netnih.gov This includes a reduction in the levels of various cytokines and the suppression of lipid hydroperoxides, which are products of lipid peroxidation. frontiersin.orgfrontiersin.orgresearchgate.net

In several in vivo models, hesperetin methyl chalcone (HMC) has been shown to effectively decrease the production of pro-inflammatory cytokines. researchgate.netnih.gov For instance, in a mouse model of UVB-induced skin inflammation, HMC treatment led to lower levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). researchgate.netregimenlab.ca Similar reductions in these cytokines, as well as others like IL-33 and interferon-gamma (IFN-γ), have been observed in models of ulcerative colitis and diclofenac-induced kidney injury. frontiersin.orgfrontiersin.orgmedchemexpress.commdpi.com

The suppression of these cytokines is often linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. frontiersin.orgauctoresonline.org Hesperetin has been shown to hinder the activation of the NF-κB pathway, thereby downregulating the expression of numerous inflammatory genes. nih.govauctoresonline.org

Furthermore, the antioxidant effects of this compound contribute to its anti-inflammatory actions by reducing the formation of lipid hydroperoxides. frontiersin.orgresearchgate.netnih.gov By mitigating oxidative stress, this compound lessens the production of these inflammatory mediators. nih.gov

Table 3: Suppression of Pro-inflammatory Mediators by this compound | Compound/Treatment | Model | Mediator | Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | Hesperetin Methyl Chalcone (HMC) | UVB-irradiated mouse skin | Cytokines | Inhibited production of TNF-α, IL-1β, IL-6, and IL-10. rsc.orgresearchgate.netregimenlab.ca | | Hesperetin Methyl Chalcone (HMC) | Experimental ulcerative colitis | Cytokines | Decreased release of TNF-α, IL-6, IL-1β, and IL-33 in the colon. mdpi.com | | Hesperetin Methyl Chalcone (HMC) | Diclofenac-induced inflammatory mouse model | Cytokines | Downregulation of IL-33, IL-6, and IFN-γ. frontiersin.org | | Hesperetin Methyl Chalcone (HMC) | UVB-irradiated hairless mice | Lipid Hydroperoxides | Reduced the quantity of lipid hydroperoxides. frontiersin.org | | Hesperetin | Cadmium-treated rats | Lipid Hydroperoxides | Reduced the levels of lipid hydroperoxides. researchgate.netmdpi.com |

Modulation of Immune Responses and Host Defense Mechanisms

This compound and its related compounds exhibit significant immunomodulatory properties, influencing both innate and adaptive immune responses. Chalcone hybrids, a class of compounds including this compound, can modulate the host immune response to improve microbial clearance and lessen inflammatory damage. jchr.orgresearchgate.net This is achieved in part by boosting innate immune defense mechanisms through the enhanced production of antimicrobial peptides, cytokines, and reactive oxygen species. jchr.orgresearchgate.net

Enzyme Inhibition Profiles (e.g., COX-2, Lipoxygenase, Phospholipase A2, MMP-2, MMP-9)

This compound and its parent compounds have been shown to inhibit a variety of enzymes involved in inflammation and tissue remodeling. Hesperidin methyl chalcone is reported to inhibit enzymes such as Phospholipase A2, lipoxygenase, and cyclo-oxygenase (COX). ncats.iomade-in-china.com The aglycone, hesperetin, also demonstrates inhibitory action against these enzymes. ncats.io Specifically, both hesperetin and hesperidin show potent inhibition of the lipopolysaccharide (LPS)-induced expression of the COX-2 gene in RAW 264.7 cells, indicating anti-inflammatory activity. nih.gov

Furthermore, these flavonoids impact matrix metalloproteinases (MMPs), which are crucial in the breakdown of the extracellular matrix. Hesperidin treatment has been found to decrease the activation of MMP-9 and MMP-2, which are enzymes that facilitate tumor invasion and metastasis. jpionline.org This suggests a role in controlling tissue degradation processes associated with various pathological conditions.

CompoundInhibited EnzymeObserved EffectReference
Hesperidin Methyl ChalconePhospholipase A2Inhibition of enzyme activity. ncats.iomade-in-china.com
Hesperidin Methyl ChalconeLipoxygenaseInhibition of enzyme activity. ncats.iomade-in-china.com
Hesperidin Methyl ChalconeCyclo-oxygenase (COX)Inhibition of enzyme activity. ncats.iomade-in-china.com
HesperetinCOX-2Potent inhibition of LPS-induced gene expression. nih.gov
HesperidinMMP-9Decreased activation. jpionline.org
HesperidinMMP-2Decreased activation. jpionline.org

Interference with Histamine (B1213489) Release and Arachidonic Acid Metabolism

Hesperetin and its derivatives play a role in allergic responses by interfering with histamine release and arachidonic acid metabolism. Hesperetin, the aglycone of hesperidin, appears to inhibit the release of histamine from mast cells. ncats.ioncats.io While hesperidin itself does not show this inhibitory effect on histamine release, its metabolite, hesperetin, potently inhibits histamine release from RBL-2H3 cells induced by IgE. researchgate.net This suggests that hesperidin may function as a prodrug, being metabolized into the active hesperetin form by intestinal bacteria. researchgate.net The inhibitory activity of hesperetin on histamine release is a key component of its anti-allergic potential. ncats.ioresearchgate.net

In addition to histamine modulation, hesperetin interferes with the metabolism of arachidonic acid. ncats.io Arachidonic acid is a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, which are synthesized via the cyclo-oxygenase and lipoxygenase pathways, respectively. uwyo.edu By inhibiting enzymes like phospholipase A2, COX, and lipoxygenase, hesperetin effectively disrupts the arachidonic acid cascade, further contributing to its anti-inflammatory and anti-allergic effects. ncats.io

Regulation of Cellular Signaling Pathways (e.g., NF-κB, MAPKs)

This compound and its related flavonoids exert their biological effects by modulating key intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Hesperidin methyl chalcone has been shown to inhibit the activation of NF-κB, a crucial transcription factor involved in inflammation, immunity, and carcinogenesis. medchemexpress.comfrontiersin.orgmdpi.comresearchgate.net This inhibition prevents the translocation of NF-κB to the nucleus, thereby suppressing the expression of pro-inflammatory genes like cytokines and COX-2. mdpi.com

The MAPK signaling pathway, which includes kinases like ERK, JNK, and p38, is also a significant target. Hesperidin and hesperetin inhibit the phosphorylation of key components of the MAPK pathway. nih.govmdpi.com For instance, hesperidin has been found to suppress MAPK kinase (MEK)/ERK phosphorylation. nih.gov Hesperetin has been observed to affect the activation level of phospho-JNK in the differentiation of osteoclast-like cells. nih.gov By downregulating these signaling cascades, this compound can control a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. nih.govregimenlab.ca

Anticancer Mechanisms of this compound at the Cellular Level

Induction of Apoptosis (e.g., Caspase Activation, Bax/Bcl-2 Modulation, p53-Dependent Pathways)

This compound and related flavonoids demonstrate significant anticancer activity by inducing programmed cell death, or apoptosis, in various cancer cell lines. mdpi.commdpi.com A primary mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic (mitochondrial) apoptotic pathway. nih.gov Hesperetin has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. jpionline.orgnih.govresearchgate.netresearchgate.netmdpi.comfrontiersin.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade. mdpi.comresearchgate.netresearchgate.net

Caspase activation is a central feature of apoptosis. Hesperetin and its derivatives have been found to activate initiator caspases, such as caspase-9, and executioner caspases, like caspase-3 and caspase-7. mdpi.comresearchgate.netresearchgate.netnih.govijprajournal.com The activation of caspase-3, in particular, is a common finding in studies demonstrating the apoptotic effects of these compounds in various cancer cells, including breast, gastric, and hepatocellular carcinoma. jpionline.orgresearchgate.netijprajournal.com

Furthermore, the tumor suppressor protein p53 is often implicated in the apoptotic activity of these flavonoids. Hesperidin has been reported to induce apoptosis through the accumulation of p53 protein. jpionline.org In some cancer cell lines, hesperidin can inhibit the interaction between p53 and its negative regulator, MDMX, leading to increased p53 expression and p53-dependent apoptosis. nih.gov Chalcones, in general, can induce apoptosis through both p53-dependent and p53-independent mechanisms. mdpi.com

CompoundCancer Cell LineApoptotic MechanismReference
HesperidinMCF-7 (Breast)Downregulation of Bcl-2, upregulation of Bax. jpionline.org
HesperidinMDA-MB-231 (Breast)Induces apoptosis without activating the Bax/Bcl-2 pathway. jpionline.org
HesperetinGastric Cancer CellsUpregulation of Bax, downregulation of Bcl-2, activation of caspase-3 and -9. mdpi.comnih.gov
HesperetinEca109 (Esophageal)Increase in Bax, cleaved caspase-3 and -9; decrease in Bcl-2. mdpi.comresearchgate.net
HesperetinHepatocellular CarcinomaIncrease in Bax, caspase-3, caspase-9; decrease in Bcl-2. researchgate.net
HesperidinMCF-7 (Breast)Accumulation of p53 protein, stimulation of caspase-3. ijprajournal.com
HesperidinA549 & NCI-H460 (Lung)Inhibition of p53-MDMX interaction, leading to p53-dependent apoptosis. nih.gov

Cell Cycle Arrest (e.g., G0/G1, G2/M Phase Disruption)

In addition to inducing apoptosis, this compound and its parent compounds can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints. The most commonly reported effect is an arrest at the G0/G1 phase of the cell cycle. jpionline.orgsemanticscholar.orgnih.govnih.gov Hesperidin has been shown to induce G0/G1 arrest in intrahepatic cholangiocarcinoma and breast cancer cells. jpionline.orgnih.gov This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, hesperetin downregulates the expression of cyclin-dependent kinases (CDKs) like CDK4 and CDK6, and their regulatory partner, Cyclin D1. jpionline.orgnih.govnih.gov Concurrently, it upregulates the expression of CDK inhibitors such as p21 and p27, which prevent the progression from G1 to the S phase. nih.govnih.gov

While G0/G1 arrest is common, some studies also report cell cycle disruption at the G2/M checkpoint. jpionline.orgsemanticscholar.org For example, hesperidin, in combination with other agents, has led to G2/M arrest in breast cancer cells. jpionline.orgsemanticscholar.org Other chalcone derivatives have also been clearly shown to induce a significant G2/M arrest in ovarian and cervical cancer cells. mdpi.comresearchgate.net This blockage prevents cells from entering mitosis, ultimately leading to a halt in proliferation and, in some cases, triggering apoptosis. mdpi.comnih.gov The ability to disrupt the cell cycle at multiple checkpoints highlights the potent anti-proliferative capacity of these compounds.

Autophagy Modulation

This compound has been identified as a modulator of autophagy, a cellular process of self-degradation that is crucial for maintaining cellular homeostasis. In certain cancer cells, such as human leukemia cells, hesperetin has been shown to induce autophagy. This process is characterized by an increase in the ratio of LC3-II to LC3-I, as well as elevated levels of Beclin-1 and Atg5, and a decrease in p62. nih.govresearchgate.net The induction of autophagy by hesperetin appears to be a protective mechanism for cancer cells in the short term, potentially leading to extended survival. researchgate.net The molecular mechanism underlying this effect involves the modulation of the AMPK/Akt/mTOR signaling pathway. nih.govresearchgate.net Specifically, hesperetin treatment leads to an increase in the phosphorylation of AMPK and a decrease in the phosphorylation of Akt and mTOR. nih.govresearchgate.net

Some studies suggest that certain chalcone derivatives can induce the degradation of anti-apoptotic proteins through the autophagy-lysosome pathway, thereby sensitizing cancer cells to apoptosis. nih.gov This highlights the complex role of autophagy in cell survival and death, which can be influenced by compounds like this compound.

Inhibition of Angiogenesis-Related Factors

Hesperetin has demonstrated anti-angiogenic properties by inhibiting various factors involved in the formation of new blood vessels. In studies involving human umbilical vein endothelial cells (HUVECs), hesperetin was found to inhibit the formation of tubular structures, cell migration, and proliferation stimulated by vascular endothelial growth factor (VEGF). nih.gov This inhibitory effect is associated with the downregulation of VEGFR2-mediated signaling pathways, including PI3K, Akt, p38 MAPK, and ERK. nih.govmdpi.com Furthermore, hesperetin has been shown to inhibit other neovascularization factors such as basic fibroblast growth factor (bFGF) and epidermal growth factor (EGF). nih.govmdpi.com

The anti-angiogenic effects of chalcones, as a broader class of compounds, are attributed to their ability to regulate the expression of various angiogenic factors, including VEGF and matrix metalloproteinases (MMPs). frontiersin.org These compounds can also interfere with key signaling pathways that promote cancer cell growth, such as the PI3K/Akt pathway. frontiersin.org

Table 1: Effect of Hesperetin on Angiogenesis-Related Factors and Pathways

Factor/Pathway Effect of Hesperetin Cell/Model System
VEGF-stimulated tube formation Inhibition HUVECs
VEGF-stimulated cell migration Inhibition HUVECs
VEGF-stimulated cell proliferation Inhibition HUVECs
VEGFR2 signaling Limitation HUVECs
PI3K signaling Limitation HUVECs
Akt signaling Limitation HUVECs
p38 MAPK signaling Limitation HUVECs
ERK signaling Limitation HUVECs
bFGF Inhibition Not specified
EGF Inhibition Not specified

Direct Molecular Interactions with Intracellular Targets (e.g., Tubulin, Topoisomerase IIα, Cathepsin L/K)

Chalcones, the parent compound class of this compound, are known to interact with multiple intracellular targets. One such target is tubulin , a key protein in the formation of microtubules. Certain chalcone derivatives have been designed to inhibit tubulin assembly by fitting into the colchicine (B1669291) binding site on β-tubulin, leading to microtubule destabilization and mitotic arrest. imrpress.com

Another important molecular target for chalcones is Topoisomerase IIα (Topo IIα) , an enzyme crucial for DNA replication and chromosome segregation. nih.gov Chalcones have been investigated for their potential as Topo IIα inhibitors. nih.govresearchgate.net Computational screening and in vitro studies have identified chalcone derivatives that exhibit inhibitory activity against the ATPase domain of human Topo IIα. researchgate.net

Furthermore, some chalcone derivatives have shown inhibitory activity against Cathepsin B and L , which are lysosomal proteases involved in various physiological and pathological processes, including cancer progression. researchgate.net

Regulation of Key Oncogenic Signaling Pathways (e.g., PI3K/Akt, MAPK, PD-L1)

Hesperetin and its related chalcones have been shown to modulate several key oncogenic signaling pathways.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation and survival. Hesperetin has been shown to limit the activation of components of this pathway, such as ERK and p38 MAPK, particularly in the context of angiogenesis. nih.govmdpi.com Flavonoids, in general, can regulate the MAPK pathway to exert their therapeutic effects. mdpi.com

PD-L1: Programmed death-ligand 1 (PD-L1) is an immune checkpoint protein that can be expressed on tumor cells, helping them evade the immune system. mdpi.com While direct studies on this compound's effect on PD-L1 are limited, research on its parent compound, hesperidin, has shown that it can inhibit PD-L1 expression by inactivating STAT1 and STAT3 signaling molecules in oral cancer cells. researchgate.net The expression of PD-L1 can be influenced by the PI3K/Akt and MAPK pathways, suggesting that the modulatory effects of hesperetin on these pathways could indirectly affect PD-L1 levels. nih.gov

Antimicrobial Mechanisms of this compound

Disruption of Microbial Cell Wall Synthesis, DNA Replication, or Protein Synthesis

Chalcone hybrids have demonstrated broad-spectrum antimicrobial activity through various mechanisms. jchr.orgresearchgate.net These compounds can target essential cellular processes in microbes, including the synthesis of the cell wall, replication of DNA, and synthesis of proteins. jchr.orgresearchgate.net While the precise mechanisms for hesperetin are not fully elucidated, it is proposed that flavonoids like hesperetin may exert their antimicrobial effects by disrupting the bacterial membrane and inhibiting microbial enzymes and nucleic acid synthesis. humanjournals.com

Inhibition of Microbial Biofilm Formation

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, often leading to increased resistance to antimicrobial agents. yuntsg.com Hesperetin has been shown to inhibit the formation of biofilms by various microorganisms.

In studies on Candida species, hesperetin significantly reduced their ability to form biofilms and moderately decreased the levels of exopolysaccharide in the biofilm matrix. mdpi.com For Staphylococcus aureus, hesperetin also demonstrated a dose-dependent inhibition of biofilm formation. mdpi.com The mechanism of action may involve interfering with the initial attachment of the microorganisms to surfaces. mdpi.com Chalcone hybrids, in general, are recognized for their ability to interfere with microbial biofilm formation, which can enhance the susceptibility of pathogens to conventional antibiotics. jchr.orgresearchgate.net

Table 2: Antimicrobial and Anti-biofilm Activity of Hesperetin

Microorganism Activity Concentration Effect
***Candida* isolates** Growth Inhibition (MIC) 0.165 mg/mL Inhibited growth
Candida albicans Biofilm Formation 0.165 mg/mL Reduced biofilm formation by >40%
Candida albicans Biofilm Eradication (24h old) 1.320 mg/mL Promising effect
Staphylococcus aureus Growth Inhibition (MIC) 4 mg/mL Lower inhibitory potential
Staphylococcus aureus Biofilm Formation 4 mg/mL ~30% inhibition
***C. albicans-S. aureus* polymicrobial biofilm** Biofilm Formation 1 mg/mL Significantly inhibited

Interference with Viral Entry, Replication, or Assembly Processes

This compound, as a member of the chalcone family, is implicated in antiviral activities through mechanisms that disrupt the viral life cycle. Chalcone hybrids have demonstrated inhibitory effects against various viruses by interfering with critical processes such as viral entry, replication, or the assembly of new viral particles. jchr.org The antiviral potential of chalcones is often linked to their ability to target and inhibit viral enzymes essential for replication. nih.gov

While direct studies on this compound are emerging, the parent compound, hesperetin, has shown notable antiviral properties. Research indicates that hesperetin can inhibit the replication of several RNA viruses. acs.orgnih.gov For instance, it has been reported to have inhibitory activity against the influenza A virus and parainfluenza virus type-3. acs.org In the context of the Sindbis virus, hesperetin has been shown to inhibit its replication. frontiersin.org Molecular docking studies have also suggested that hesperetin can bind to key proteins of viruses like SARS-CoV-2, potentially disrupting their function. scielo.br The general mechanisms for chalcones involve targeting viral enzymes such as protein tyrosine phosphatase, topoisomerase-II, and various protein kinases. nih.gov It is proposed that these mechanisms, observed in related chalcones and the precursor hesperetin, form the basis for the antiviral investigations of this compound. jchr.orgacs.org

Neuroprotective Molecular Mechanisms of this compound

The neuroprotective properties of this compound are largely understood through the actions of its precursor, hesperetin, which has been extensively studied. These mechanisms involve a multi-targeted approach to protect neuronal cells from damage and degeneration.

A key aspect of hesperetin's neuroprotection is its ability to attenuate neuroinflammation, a process heavily mediated by glial cells like microglia and astrocytes. mdpi.com Hesperetin has been shown to suppress the activation of microglia, which are the primary immune cells of the central nervous system. mdpi.comnih.gov In experimental models using lipopolysaccharide (LPS) to induce neuroinflammation, hesperetin effectively inhibited the activation of microglia and astrocytes in the brain. nih.govfrontiersin.org

This anti-neuroinflammatory effect is achieved through the downregulation of pro-inflammatory mediators. Hesperetin significantly reduces the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in activated microglia. nih.govfrontiersin.org Furthermore, it curtails the secretion of key pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govfrontiersin.org The underlying mechanism for this action involves the inhibition of critical inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/NF-κB pathway. frontiersin.org By suppressing the phosphorylation of proteins like p65, a subunit of NF-κB, hesperetin effectively dampens the inflammatory cascade in the brain. frontiersin.org

Table 1: Effects of Hesperetin on Neuroinflammatory Markers
Marker/PathwayEffectCell/Animal ModelReference
Microglia ActivationInhibitedLPS-stimulated BV-2 microglial cells, LPS-challenged mouse brain mdpi.comnih.gov
Astrocyte ActivationSuppressedLPS-challenged mouse brain frontiersin.org
Nitric Oxide (NO) ProductionStrongly InhibitedLPS-stimulated BV-2 microglial cells nih.gov
iNOS ExpressionInhibitedLPS-stimulated BV-2 microglial cells, Mouse brain nih.govfrontiersin.org
IL-1β SecretionReducedLPS-stimulated BV-2 microglial cells nih.gov
IL-6 SecretionReducedLPS-stimulated BV-2 microglial cells nih.gov
TLR4/NF-κB PathwayInhibitedLPS-induced mice frontiersin.org

This compound and its related compounds exert neuroprotective effects by modulating critical intracellular signaling cascades that are pivotal for neuronal survival and function. cambridge.orgresearchgate.net Flavonoids, in general, are known to interact with protein kinase and lipid kinase signaling pathways. cambridge.org

Table 2: Modulation of Neuronal Signaling by Hesperetin
PathwayEffectCell TypeOutcomeReference
PI3K/AktActivationCortical NeuronsPromotes neuronal survival, Inhibits apoptosis cambridge.orgresearchgate.net
MAPK (ERK1/2)Down-regulation (in microglia)BV-2 Microglial CellsAnti-inflammatory effect nih.gov
MAPK (p38)Down-regulation (in microglia)BV-2 Microglial CellsAnti-inflammatory effect nih.gov
NF-κBInhibitionMicroglial Cells, Mouse BrainReduces neuroinflammation frontiersin.org

The neuroprotective activities of hesperidin and its aglycone, hesperetin, are also linked to their ability to improve the delivery and expression of neural growth factors. researchgate.net Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. nih.gov Studies on animal models of neurodegenerative diseases have shown that hesperidin can improve the levels of neural growth factors. researchgate.net Flavonoid-induced activation of transcription factors like cAMP response element-binding protein (CREB) can lead to increased expression of BDNF. cambridge.org This enhancement of neurotrophic support is a significant mechanism contributing to the cognitive and memory-improving effects observed with hesperidin administration. imrpress.com

Hesperetin and its derivatives have been identified as inhibitors of key enzymes implicated in neurodegenerative diseases, particularly Alzheimer's disease. researchgate.netexplorationpub.com One of the primary targets is acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). explorationpub.comexplorationpub.com Inhibition of AChE increases acetylcholine levels in the brain, which is a therapeutic strategy for managing Alzheimer's symptoms. explorationpub.com

Several studies have synthesized and evaluated hesperetin derivatives for their AChE inhibitory activity. researchgate.net Some semi-synthetic derivatives of hesperetin have demonstrated stronger AChE inhibitory activity than the parent compound itself. researchgate.net Furthermore, some derivatives also show inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that hydrolyzes acetylcholine. explorationpub.comnih.gov For example, a series of 7-O-1,2,3-triazole hesperetins were found to be excellent inhibitors of BuChE. imrpress.com This dual inhibitory action on both AChE and BuChE makes hesperetin-based compounds promising candidates for multi-target therapeutic strategies against neurodegeneration. nih.gov

Enhancement of Neural Growth Factors (e.g., BDNF)

Other Enzymatic and Receptor Modulations by this compound

Beyond its specific effects in the nervous system, this compound and its related structures modulate a variety of other enzymes and receptors, contributing to a broad spectrum of biological activities.

The anti-inflammatory properties of hesperetin are partly due to its ability to inhibit enzymes involved in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). ncats.io Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, which are key mediators of inflammation. ncats.io Hesperidin methyl chalcone, a related derivative, has been shown to suppress the expression of multiple pro-inflammatory cytokines by potentially inhibiting the NF-κB pathway. frontiersin.org

Furthermore, hesperetin has been reported to inhibit other enzymes like xanthine (B1682287) oxidase, which is involved in the generation of reactive oxygen species. mdpi.com In the context of lipid metabolism, hesperetin may reduce cholesterol levels by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase and acyl coenzyme A:cholesterol acyltransferase (ACAT). ncats.io Chalcones in general have been found to target a wide array of enzymes, including matrix metalloproteinases, various tyrosine kinases, and NO synthase, highlighting the diverse therapeutic potential of this class of compounds. mdpi.com

Inhibition of Metabolic Enzymes (e.g., HMG-CoA Reductase, ACAT, α-Glucosidase, α-Amylase)

This compound has been shown to inhibit several metabolic enzymes, which plays a significant role in its biological actions.

HMG-CoA Reductase and ACAT:

Hesperetin, the aglycone of hesperidin from which this compound is derived, has been found to reduce plasma cholesterol levels. ncats.io This effect is attributed to its ability to inhibit 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase and acyl coenzyme A:cholesterol acyltransferase (ACAT). ncats.iodrrathresearch.org HMG-CoA reductase is a critical rate-limiting enzyme in the synthesis of cholesterol, while ACAT is involved in the esterification of cholesterol. nih.gov Studies in rats on a high-cholesterol diet have demonstrated the inhibitory action of hesperetin on these enzymes. ncats.io By inhibiting HMG-CoA reductase, hesperetin decreases the production of mevalonate, a precursor to cholesterol, thereby lowering cholesterol levels. researchgate.net Furthermore, hesperetin has been shown to reduce the activity of ACAT, affecting cholesterol esterification and transport. nih.gov

α-Glucosidase and α-Amylase:

Inhibition of α-glucosidase and α-amylase is a key strategy for managing postprandial hyperglycemia. nih.gov These enzymes are responsible for the breakdown of carbohydrates in the small intestine. ualberta.ca Hesperetin has been identified as a significant inhibitor of the α-glucosidase enzyme. mdpi.com A study found that a hesperetin-Cu(II) complex showed stronger inhibitory activity against both α-amylase and α-glucosidase compared to hesperetin alone. nih.gov The IC₅₀ values for the complex were 60.3 ± 0.9 µM for α-amylase and 1.25 ± 0.03 µM for α-glucosidase, which were lower than those for hesperetin alone (115.6 ± 1.1 µM for α-amylase and 55.2 ± 0.1 µM for α-glucosidase). nih.gov Molecular docking studies revealed that the hesperetin-Cu(II) complex binds to key amino acid residues in the active sites of these enzymes, altering their conformation and blocking substrate access. nih.gov Chalcones, in general, are recognized as potential inhibitors of α-amylase and α-glucosidase. frontiersin.orgnih.gov

Table 1: Inhibition of Metabolic Enzymes by Hesperetin and its Derivatives

Compound Enzyme Organism/Model Findings Reference
Hesperetin HMG-CoA Reductase Rats Demonstrated inhibition in rats fed a high-cholesterol diet. ncats.io ncats.io
Hesperetin ACAT Rats Demonstrated inhibition in rats fed a high-cholesterol diet. ncats.io ncats.io
Hesperetin α-Glucosidase in vitro Identified as a significant inhibitor. mdpi.com mdpi.com
Hesperetin α-Amylase in vitro Identified as a potent inhibitor. mdpi.com mdpi.com
Hesperetin-Cu(II) complex α-Amylase in vitro IC₅₀ value of 60.3 ± 0.9 µM. nih.gov nih.gov
Hesperetin-Cu(II) complex α-Glucosidase in vitro IC₅₀ value of 1.25 ± 0.03 µM. nih.gov nih.gov
Hesperetin α-Amylase in vitro IC₅₀ value of 115.6 ± 1.1 µM. nih.gov nih.gov
Hesperetin α-Glucosidase in vitro IC₅₀ value of 55.2 ± 0.1 µM. nih.gov nih.gov

Interaction with Specific Receptors or Ion Channels

The biological activities of this compound also stem from its interactions with specific receptors and ion channels, influencing various signaling pathways.

Opioid Receptors:

In vitro studies have shown that hesperetin, the precursor to this compound, can interact with the μ-opioid receptor. researchgate.net It was found to displace the binding of [³H]DAMGO, a selective μ-opioid agonist, although with low affinity. researchgate.net This suggests a potential, albeit weak, interaction with this receptor subtype.

Potassium Channels:

Hesperetin has been shown to modulate the activity of certain potassium channels. nih.gov Specifically, it inhibits the ultra-rapid delayed rectifier K+ current (IKur) through Kv1.5 channels in a concentration-dependent manner when applied externally to HEK 293 cells expressing these channels. nih.gov The half-maximal inhibitory concentration (IC₅₀) was determined to be 23.15 μM. nih.gov This interaction with Kv1.5 channels, which are predominantly expressed in the atria, suggests a potential role in cardiac electrophysiology. nih.gov

G protein-activated inwardly rectifying K+ (GIRK) channels:

Research has indicated that hesperetin can inhibit inward currents through G protein-activated inwardly rectifying K+ (GIRK1/2) channels expressed in Xenopus laevis oocytes. researchgate.net This inhibitory action on GIRK channels, which are important in regulating neuronal excitability and heart rate, points to another mechanism through which hesperetin may exert its physiological effects. researchgate.net

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor:

Hesperidin methyl chalcone (HMC) has been shown to exert analgesic effects by targeting the TRPV1 receptor activation. mdpi.com This interaction contributes to its pain-relieving properties. mdpi.com

Table 2: Interaction of Hesperetin and its Derivatives with Receptors and Ion Channels

Compound Receptor/Ion Channel System Effect Reference
Hesperetin μ-Opioid Receptor in vitro Displaced [³H]DAMGO binding with low affinity. researchgate.net researchgate.net
Hesperetin Kv1.5 Potassium Channel HEK 293 cells Inhibited IKur with an IC₅₀ of 23.15 μM. nih.gov nih.gov
Hesperetin GIRK1/2 Channels Xenopus laevis oocytes Inhibited inward currents. researchgate.net researchgate.net
Hesperidin Methyl Chalcone TRPV1 Receptor in vivo Targeted receptor activation, contributing to analgesic effects. mdpi.com mdpi.com

Advanced in Vitro Research Models for Hesperetin Chalcone Studies

Cell Line-Based Investigations

Established cell lines remain a cornerstone for initial screening and mechanistic studies of compounds like hesperetin (B1673127) chalcone (B49325) due to their reproducibility and ease of use.

Mammalian Cancer Cell Lines

The cytotoxic and anti-proliferative effects of chalcones have been extensively studied across a variety of human cancer cell lines. While direct studies on hesperetin chalcone are emerging, research on related chalcones provides significant insights into its potential mechanisms.

Synthetic chalcone derivatives have demonstrated notable cytotoxicity against several cancer cell lines. For instance, one derivative, compound 3d , was highly effective against bladder carcinoma (HT-1376 ), cervical cancer (HeLa ), and breast cancer (MCF-7 ) cells, with IC50 values of 10.8 µM, 3.2 µM, and 21.1 µM, respectively. researchgate.net The mechanism for this activity was linked to the inhibition of human topoisomerase IIα, a critical enzyme in DNA replication. researchgate.net

In breast cancer research, various concentrations of hesperetin have been shown to induce different forms of programmed cell death in both MCF-7 and triple-negative MDA-MB-231 cell lines, an effect dependent on reactive oxygen species (ROS) levels. nih.gov Studies on chalcone-coumarin hybrids also revealed anti-proliferative activity against these breast cancer cell lines. mdpi.com Furthermore, a newly synthesized chalcone, L1 , was found to inhibit cell growth and induce apoptosis in HeLa cells. researchgate.net

Chalcones have also shown activity against liver cancer (HepG2 ), lung cancer (A549 ), and colon cancer cell lines. mdpi.commdpi.com Specifically, in colon cancer cells (HCT-15 ), hesperetin has been found to curb cell proliferation and induce caspase-dependent apoptosis by regulating the PI3K/Akt and mTOR signaling pathways. nih.gov This body of research on various chalcones and hesperetin itself lays a strong foundation for investigating the specific efficacy of this compound against these and other cancers.

Table 1: Effects of Hesperetin and Related Chalcones on Mammalian Cancer Cell Lines

Cell LineCancer TypeCompoundKey FindingsReference
A549LungChalcone derivativesAnticancer activity. mdpi.com
HepG2LiverChalcone-coumarin hybridsSignificant cytotoxic activity, induction of apoptosis via caspase activation. mdpi.com
MCF-7BreastHesperetin, Chalcone derivative 3dInduction of ROS-dependent programmed cell death; Cytotoxicity (IC50: 21.1 µM). researchgate.netnih.gov
MDA-MB-231BreastHesperetinInduction of ROS-dependent programmed cell death and senescence. nih.gov
HeLaCervicalChalcone derivative 3d, Chalcone L1High cytotoxicity (IC50: 3.2 µM); Inhibition of cell growth and induction of apoptosis. researchgate.netresearchgate.net
HT-1376BladderChalcone derivative 3dCytotoxicity (IC50: 10.8 µM) via topoisomerase IIα inhibition. researchgate.net
HCT-15ColonHesperetinInhibition of proliferation, induction of apoptosis via regulation of PI3K/Akt/mTOR pathways. nih.gov

Immune Cell Models

The murine macrophage-like cell line RAW264.7 is a standard model for assessing anti-inflammatory activity. When stimulated with lipopolysaccharide (LPS), these cells mimic an inflammatory response. Studies on hesperetin and its derivatives in this model have revealed significant anti-inflammatory potential. Hesperetin was found to be efficiently metabolized by RAW264.7 cells into a glucuronide form, and this metabolic process can impact its observed bioactivity. nih.govacs.org The ability of hesperetin to inhibit the production of prostaglandin (B15479496) D2 (PGD2) in LPS-stimulated RAW264.7 cells was significantly boosted when co-treated with β-glucuronidase, an enzyme that hydrolyzes the metabolite back to hesperetin. nih.govacs.org Furthermore, various newly synthesized 7-O-amide hesperetin derivatives have demonstrated a strong inhibitory effect on the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in this cell line. researchgate.net

Intestinal Cell Models

Studies have also demonstrated that hesperidin (B1673128), the glycoside form of hesperetin, can enhance the intestinal barrier function in Caco-2 monolayers. This is evidenced by an increase in transepithelial electrical resistance (TEER) and a decrease in paracellular permeability. nih.govnih.govresearchgate.net The mechanism involves the increased expression of tight junction proteins, such as occludin and claudins, mediated through the activation of AMP-activated protein kinase (AMPK). nih.govnih.gov

Primary Cell Culture Systems

Primary cells, which are isolated directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. In the context of hesperetin research, human dental pulp stem cells (hDPSCs) have been used as a primary cell model. Studies investigating hesperetin nanocrystals found that they could significantly decrease the levels of inflammatory markers, including TNF-α and IL-6, as well as ROS in inflamed hDPSCs. nih.gov This highlights the compound's anti-inflammatory and antioxidative effects. The same study also noted that hesperetin can promote the proliferation of human mesenchymal stem cells at low concentrations. nih.gov

Three-Dimensional (3D) Cell Culture Models

To better replicate the complex architecture and cell-cell interactions of in vivo tumors, researchers are increasingly turning to 3D cell culture models like spheroids and organoids. These models feature gradients of nutrients and oxygen, creating microenvironments that more closely resemble a natural tumor. unibo.it

The efficacy of chalcones has been evaluated using such advanced models. For instance, Licochalcone A and its derivatives were tested on multicellular tumor spheroids derived from osteosarcoma cell lines (MG63 and 143B ). unibo.itnih.gov The findings showed that these chalcones could induce both apoptosis and autophagy and, importantly, reduce the invasion of the osteosarcoma cells into a surrounding matrix. unibo.itnih.gov These results underscore the value of 3D models in identifying compounds that can inhibit not just proliferation but also metastasis, a critical aspect of cancer progression.

Co-culture Systems for Intercellular Interaction Studies

Biological processes often involve complex communication between different cell types. Co-culture systems, where two or more different cell populations are grown together, are designed to model these intercellular interactions. mdpi.comfrontiersin.org These systems can be set up to allow direct physical contact between cells or indirect communication via secreted factors across a porous membrane. mdpi.com

Such models are crucial for understanding how a compound might affect the tumor microenvironment. For example, a study using a co-culture of human foreskin fibroblasts (BJ-5ta ) and HeLa cells was used to evaluate the effect of a synthetic chalcone, L1, on the tumor microenvironment. researchgate.net The results suggested that the chalcone could act as a modulating agent within this interactive environment. researchgate.net In another relevant study, the bioavailability of hesperetin in Caco-2 cell monolayers was found to be altered by the co-administration of other flavonoids, demonstrating how interactions between compounds can be studied in a co-culture context to modulate transport and metabolism. researchgate.net These models are invaluable for exploring how this compound might influence the complex crosstalk between cancer cells and surrounding stromal or immune cells.

Methodologies for Assessing Biological Activities In Vitro

The evaluation of a compound's potential as a therapeutic agent often begins with an assessment of its effect on cell viability and proliferation. For this compound and its derivatives, cytotoxicity and cell viability are commonly determined using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays. These assays measure the metabolic activity of cells, which is an indicator of cell viability. In these assays, mitochondrial dehydrogenases in living cells reduce the tetrazolium salts (MTT or MTS) to a colored formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically. nih.govumw.edu.plnih.gov

Research has shown that hesperetin and its chalcone derivatives exhibit dose- and time-dependent cytotoxic effects on various cancer cell lines. For instance, in a study on C6 glioma cells, hesperetin nanoparticles (HspNPs) showed greater cytotoxic activity at lower concentrations compared to free hesperetin. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were significantly lower for HspNPs, indicating enhanced efficacy. tandfonline.com Specifically, the IC50 of free hesperetin was 72.4 µg/mL at 24 hours and 52.3 µg/mL at 48 hours, while for HspNPs, the IC50 values were 28 µg/mL and 21 µg/mL, respectively. tandfonline.com Similarly, the cytotoxicity of hesperetin and a hesperetin-derived Schiff base/cyclodextrin (B1172386) complex (HHSB/HP-β-CD) was evaluated, with IC50 values of 220.9 µg/mL and 166.7 µg/mL, respectively. mdpi.com

The MTS assay has also been employed to investigate the antiproliferative effects of hesperetin on breast cancer cells. In MDA-MB-231 cells, hesperetin was found to inhibit cell proliferation under both basal and insulin-stimulated conditions. nih.gov A high dose of 100 μM hesperetin reduced insulin-stimulated proliferation by approximately 30%. nih.gov These assays are crucial for initial screening and for determining the effective concentration range for further mechanistic studies.

Cytotoxicity of Hesperetin and its Derivatives on Various Cell Lines

CompoundCell LineAssayIC50 ValueTime PointReference
HesperetinC6 GliomaMTT72.4 µg/mL24h tandfonline.com
HesperetinC6 GliomaMTT52.3 µg/mL48h tandfonline.com
Hesperetin Nanoparticles (HspNPs)C6 GliomaMTT28 µg/mL24h tandfonline.com
Hesperetin Nanoparticles (HspNPs)C6 GliomaMTT21 µg/mL48h tandfonline.com
HesperetinHaCaTMTT220.9 µg/mLNot Specified mdpi.com
HHSB/HP-β-CDHaCaTMTT166.7 µg/mLNot Specified mdpi.com
HesperidinMSTO-211HMTS~152.3 µM48h biomolther.orgbiomolther.org

To understand the mechanisms behind the cytotoxic effects of this compound, researchers often investigate its impact on apoptosis (programmed cell death) and the cell cycle. Flow cytometry is a powerful technique used for this purpose. Cells are typically stained with fluorescent dyes like Annexin V and propidium (B1200493) iodide (PI) to differentiate between viable, apoptotic, and necrotic cells. nih.gov An increase in the population of Annexin V-positive cells is indicative of apoptosis induction. nih.gov

Studies have demonstrated that various chalcones can induce apoptosis in cancer cells. mdpi.com For instance, flow cytometric analysis has shown that treatment with certain chalcones leads to an accumulation of apoptotic cells in a dose-dependent manner. nih.govmdpi.com Furthermore, hesperetin has been found to induce apoptosis in esophageal cancer cells, which was confirmed by both Hoechst 33258 staining and flow cytometry. researchgate.net

Cell cycle analysis, also frequently performed using flow cytometry after PI staining, reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Some chalcones have been shown to cause cell cycle arrest at specific phases, such as the G2/M phase, thereby inhibiting cancer cell proliferation. mdpi.comresearchgate.net

Effects of Hesperetin and Chalcones on Apoptosis and Cell Cycle

CompoundCell LineMethodologyKey FindingsReference
ChalconesHuman Hepatoma (HepG2)Flow Cytometry (Annexin V/PI)Increased number of apoptotic cells. nih.gov
Licochalcone ALung Cancer (A549, H460)Flow CytometryInduces G2/M phase cell cycle arrest. mdpi.com
HesperetinEsophageal CancerFlow Cytometry, Hoechst 33258Induces apoptosis in a dose- and time-dependent manner. researchgate.net
Chalcone L1HeLaFlow CytometryInduces G2/M cell cycle arrest and apoptosis. researchgate.net
HesperetinLeukemia (U937)Western BlotIncreased cleaved-PARP-1 and Bax, indicating apoptosis. nih.gov

To delve deeper into the molecular mechanisms of this compound's action, researchers analyze its effects on gene and protein expression. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive technique used to measure the expression levels of specific messenger RNA (mRNA) molecules. nii.ac.jpfrontiersin.org This allows for the quantification of changes in gene transcription following treatment with the compound. For example, RT-qPCR can be used to assess the expression of genes involved in inflammation, such as those encoding cytokines and enzymes like NADPH oxidase subunits (e.g., gp91phox). nih.govnih.gov It is also employed to validate findings from transcriptome sequencing analysis, confirming the differential expression of key genes in biosynthetic pathways. mdpi.combiocrick.com

Immunoblotting, or Western blotting, is the standard method for detecting and quantifying specific proteins in a sample. azurebiosystems.comnih.gov This technique is crucial for confirming that the changes observed at the gene expression level (mRNA) translate to changes at the protein level. It is widely used to investigate the effects of hesperetin and its derivatives on various signaling pathways. For instance, Western blotting has been used to show that hesperetin can down-regulate the expression of GLUT1 protein in breast cancer cells. nih.gov It has also been instrumental in studying the effects of hesperetin on proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins), cell cycle regulation, and inflammatory pathways (e.g., TLR4, NF-κB). mdpi.comnih.govnih.gov In studies of neuroprotection, immunoblotting has been used to assess the expression of markers for oxidative stress (Nrf2/HO-1) and glial cell activation. nih.gov Furthermore, co-immunoprecipitation followed by immunoblotting can reveal protein-protein interactions, such as the assembly of the NLRP3 inflammasome, and how they are affected by chalcone treatment. mdpi.com

Gene and Protein Expression Analysis of this compound's Effects

CompoundModel SystemMethodologyTarget AnalyzedObserved EffectReference
Hesperidin Methyl ChalconeMouse SkinRT-qPCRgp91phox mRNAInhibition of UVB-induced expression. nih.govnih.gov
HesperetinBreast Cancer Cells (MDA-MB-231)RT-qPCR, Western BlotGLUT1 mRNA and proteinDown-regulation in a concentration-dependent manner. nih.gov
HesperetinLeukemia Cells (U937)Western BlotLC3-I/II, Beclin-1, p62Increased LC3II/I ratio and Beclin-1, decreased p62, indicating autophagy. nih.gov
HesperetinAβ Mouse Model, HT22 & BV-2 CellsImmunoblotNrf2/HO-1, TLR4, p-NF-κBAttenuated oxidative stress and regulated neuroinflammation. nih.gov
Chalcone 11Cha1THP-1 MacrophagesImmunoblotting, Co-immunoprecipitationNLRP3, pro-caspase-1, ASCAbolished the assembly of the NLRP3 inflammasome. mdpi.com
Hesperetin NanocrystalsHuman Dental Pulp Stem Cells (hDPSCs)RT-qPCR, Western BlotCol1a1, BSP, Runx2, OCN, ALPIncreased expression of osteogenic markers. nih.gov

Enzyme assays are fundamental in biochemical research and drug discovery to determine the effect of compounds on specific enzyme activities. patsnap.com These assays can be performed using various detection methods, with spectrophotometric and fluorometric techniques being the most common. thermofisher.comnumberanalytics.com Spectrophotometric assays measure the change in absorbance of a substrate or product over time, while fluorometric assays measure changes in fluorescence, often offering higher sensitivity. numberanalytics.comnih.gov

Hesperetin and its chalcone derivatives have been investigated for their ability to modulate the activity of various enzymes. For example, hesperetin has been shown to markedly inhibit the activity of xanthine (B1682287) oxidase, an enzyme involved in uric acid production. frontiersin.org This inhibitory effect is a key mechanism behind its anti-hyperuricemic properties. Enzyme activity can be measured by monitoring the rate of formation of the product, uric acid, spectrophotometrically.

Fluorometric assays are particularly useful for measuring low enzyme concentrations or when high sensitivity is required. nih.gov These assays often use substrates that become fluorescent upon enzymatic conversion. nih.gov Both spectrophotometric and fluorometric assays can be adapted to high-throughput formats using microplates, which is advantageous for screening large numbers of compounds. thermofisher.com The choice of assay depends on the specific enzyme, the availability of a suitable substrate, and the required sensitivity. patsnap.comthermofisher.com

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. This compound and related flavonoids are well-known for their antioxidant properties. Several in vitro assays are commonly used to evaluate this activity.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are based on the ability of an antioxidant to scavenge stable free radicals. researchgate.netmdpi.comh-brs.de The reduction of the colored DPPH or ABTS radical is measured spectrophotometrically as a decrease in absorbance. mdpi.comh-brs.de The FRAP (Ferric Reducing Antioxidant Power) assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a colored complex with a specific reagent. nih.govnih.govh-brs.de

Studies have shown that hesperidin methyl chalcone (HMC) possesses significant antioxidant activity, as demonstrated by its ability to scavenge ABTS radicals and its ferric reducing power in the FRAP assay. nih.govnih.gov Interestingly, while pure hesperetin and its derivatives showed higher antioxidant activity in DPPH and ABTS assays, their complexes with cyclodextrin exhibited higher activity in the FRAP assay. mdpi.com

Beyond these chemical assays, the effect of this compound on cellular antioxidant defense systems is also investigated. This includes measuring the levels of reduced glutathione (B108866) (GSH), a major intracellular antioxidant, and the activity of antioxidant enzymes like catalase. frontiersin.orgmdpi.com HMC has been shown to protect against UVB-induced oxidative stress by maintaining GSH levels and catalase activity. nih.govnih.gov Hesperetin treatment has also been found to alter the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of glutathione peroxidase (GSH-Px) and catalase. frontiersin.org

Antioxidant Activity of this compound and Derivatives

CompoundAssayKey FindingsReference
Hesperidin Methyl Chalcone (HMC)ABTS, FRAPNeutralized ABTS free radicals and showed ferric reducing power. nih.gov
Hesperidin Methyl Chalcone (HMC)GSH, Catalase ActivityMaintained levels of reduced glutathione and catalase activity in UVB-irradiated skin. nih.govresearchgate.net
Hesperetin & DerivativesDPPH, ABTSPure compounds showed higher antioxidant activity than their cyclodextrin complexes. mdpi.com
Hesperetin & DerivativesFRAPComplexes with cyclodextrin showed higher antioxidant activity than pure compounds. mdpi.com
HesperetinGSH, Catalase ActivityAltered the levels of GSH and catalase in a mouse model of hyperuricemia. frontiersin.org

The antimicrobial potential of this compound is evaluated using standard microbiological methods to determine its inhibitory and cidal activity against various pathogens. The most common methods are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). mdpi.com

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.com This is typically determined using broth microdilution or agar (B569324) dilution methods according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). nih.govceon.rs

Research has demonstrated the antimicrobial activity of hesperetin against a range of bacteria and fungi. For example, hesperetin has shown inhibitory effects against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com One study reported MIC values for hesperetin of 125 μg/mL against S. aureus, 250 μg/mL against B. cereus, and 500 μg/mL against E. coli and P. aeruginosa. mdpi.com Another study found that hesperetin inhibited the growth of all tested Candida isolates with an MIC of 0.165 mg/mL, while its activity against S. aureus was lower with an MIC of 4 mg/mL. acs.org

Following the MIC determination, the MBC or MFC can be ascertained by subculturing the preparations from the wells that showed no growth onto fresh, antibiotic-free agar plates. The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the initial microbial inoculum. These assays are crucial for establishing the bacteriostatic or bactericidal (fungistatic or fungicidal) nature of the compound.

Antimicrobial Activity of Hesperetin

CompoundMicroorganismAssayResult (Concentration)Reference
HesperetinStaphylococcus aureusMIC125 µg/mL mdpi.com
HesperetinBacillus cereusMIC250 µg/mL mdpi.com
HesperetinEscherichia coliMIC500 µg/mL mdpi.com
HesperetinPseudomonas aeruginosaMIC500 µg/mL mdpi.com
HesperetinCandida isolatesMIC0.165 mg/mL acs.org
HesperetinStaphylococcus aureusMIC4 mg/mL acs.org

Comprehensive in Vivo Preclinical Research on Hesperetin Chalcone

Establishment of Animal Models for Disease States

In vivo research on Hesperetin (B1673127) Chalcone (B49325), often referred to as Hesperidin (B1673128) Methyl Chalcone (HMC), has been conducted using established animal models that mimic the pathophysiology of several human diseases, including cancer, inflammation, metabolic disorders, neurodegenerative conditions, and infectious diseases.

Rodent Models of Cancer

The antineoplastic potential of Hesperetin Chalcone has been explored in specific rodent models of cancer. One notable model is the murine Ehrlich ascites carcinoma (EAC) model. frontiersin.orgmdpi.com In studies using EAC-bearing mice, the administration of Hesperidin Methyl Chalcone was found to noticeably extend the survival of the animals compared to untreated controls. frontiersin.orgmdpi.com Furthermore, the compound effectively exhibited anti-cancer activity, demonstrated by a significant reduction in both tumor volume and tumor weight. frontiersin.org While other related flavonoids like hesperetin have been studied in chemically-induced cancer models, the research specifically on this compound prominently features the EAC model. dntb.gov.uanih.gov

Table 1: Rodent Models of Cancer for this compound Research

Animal Model Disease/Condition Key Findings Citations

Animal Models of Inflammatory Conditions

This compound's anti-inflammatory properties have been extensively evaluated in various animal models. A primary model used is ultraviolet B (UVB) irradiation-induced skin damage in hairless mice. frontiersin.orgfrontiersin.orgresearchgate.net In this model, acute exposure to UVB radiation causes significant skin inflammation and oxidative stress. frontiersin.orgresearchgate.net Systemic administration of this compound was shown to inhibit key inflammatory markers such as skin edema and neutrophil recruitment. frontiersin.orgresearchgate.net Other models have also been employed to confirm its broad anti-inflammatory potential, including titanium dioxide (TiO2)-induced arthritis and zymosan-mediated inflammation in mice. frontiersin.orginpa.gov.br

Table 2: Animal Models of Inflammatory Conditions for this compound Research

Animal Model Disease/Condition Key Findings Citations
Hairless Mice UVB-Irradiation Induced Skin Damage Inhibition of skin edema, neutrophil recruitment, and oxidative stress. frontiersin.org, frontiersin.org, researchgate.net, mdpi.com, frontiersin.org
Mice Titanium Dioxide (TiO2)-Induced Arthritis Reduction of inflammation and pain. inpa.gov.br

Rodent Models of Metabolic Disorders

The therapeutic potential of this compound for metabolic disorders has been investigated using rodent models of diet-induced dyslipidemia. Specifically, mice fed a high-fat diet (HFD) to induce hepatic steatosis (fatty liver) have been a key model. nih.govresearchgate.net Research showed that treatment with this compound ameliorated the HFD-induced obesity and its related complications. nih.govresearchgate.net The compound was found to alleviate lipid metabolic disorders and improve liver injury associated with the high-fat diet. nih.govresearchgate.net These studies highlight the compound's potential in managing conditions characterized by dyslipidemia and abnormal fat metabolism. nih.govmdpi.com

Table 3: Rodent Models of Metabolic Disorders for this compound Research

Animal Model Disease/Condition Key Findings Citations

Animal Models of Neurodegenerative Conditions

The neuroprotective effects of this compound have been assessed in animal models of neurodegenerative diseases, particularly Alzheimer's disease. nih.gov A significant model involves the use of Wistar rats where Alzheimer's-like pathology is induced by amyloid-β (Aβ) peptide. nih.gov In these studies, treatment with Hesperidin Methylchalcone was observed to significantly improve cognitive deficits and spatial memory impairments caused by the Aβ-peptide. nih.gov Patent filings also describe the use of this compound in tele-stereo-EEG models in rats, which show changes in brain electrical activity patterns that are comparable to established drugs used for neurodegenerative diseases. These findings suggest a potential role for the compound in mitigating neuronal damage and cognitive decline. nih.gov

Table 4: Animal Models of Neurodegenerative Conditions for this compound Research

Animal Model Disease/Condition Key Findings Citations
Wistar Rats Amyloid-β (Aβ) Peptide-Induced Alzheimer's Disease Improved cognitive deficits and spatial memory. nih.gov

Infectious Disease Animal Models

Preclinical in vivo research has extended to evaluating this compound in animal models of infectious diseases caused by bacteria and parasites.

For bacterial infections, a zebrafish model infected with Aeromonas hydrophila was utilized. nih.gov Hesperidin Methyl Chalcone was found to significantly rescue the infected zebrafish, demonstrating in vivo anti-infective potential by reducing the internal colonization of the bacteria. nih.gov

For parasitic infections, a hamster model of cutaneous leishmaniasis was established by infecting the animals with the Leishmania parasite. researchgate.netinpa.gov.br In this model, Hesperidin Methyl Chalcone was able to gradually reduce the size of the skin lesions caused by L. (L.) amazonensis, although it did not achieve a complete parasitological cure. inpa.gov.br

While general antimicrobial properties of chalcones are recognized, specific in vivo animal model studies for this compound against fungal or viral pathogens were not identified in the reviewed literature. frontiersin.orgfrontiersin.org

Table 5: Infectious Disease Animal Models for this compound Research

Animal Model Disease/Condition Key Findings Citations
Zebrafish Aeromonas hydrophila Infection Significantly rescued infected zebrafish by reducing internal bacterial colonization. nih.gov

Mechanistic Outcome Evaluation in Animal Studies

The in vivo studies conducted in animal models have provided insights into the potential mechanisms through which this compound exerts its therapeutic effects.

In rodent models of cancer , the primary outcomes observed were a reduction in tumor proliferation, as evidenced by decreased tumor volume and weight, and an increase in the lifespan of the tumor-bearing mice. frontiersin.orgmdpi.com

In animal models of inflammation , particularly UVB-induced skin damage, the mechanism involves significant antioxidant and anti-inflammatory actions. This compound was shown to inhibit the recruitment of neutrophils and the activity of matrix metalloproteinase-9 (MMP-9). frontiersin.org It protects the skin by preserving the levels of antioxidants like reduced glutathione (B108866) (GSH) and catalase, and by reducing the generation of superoxide (B77818) anions. frontiersin.orgmdpi.com This is partly achieved by inhibiting the expression of gp91phox, a subunit of the NADPH oxidase enzyme, and modulating the Nrf2 signaling pathway. frontiersin.orgmdpi.com Furthermore, it lowers the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. frontiersin.orgmdpi.com

In animal models of neurodegenerative conditions , specifically in a rat model of Alzheimer's disease, this compound was found to work through multiple neuroprotective pathways. nih.gov It attenuates the activity of acetylcholinesterase, reduces macromolecular damage, and limits apoptosis. nih.gov These effects are mediated by its ability to suppress the pro-inflammatory NF-κB signaling pathway while activating the protective Nrf2/HO-1 antioxidant pathway. nih.gov

In infectious disease models , the mechanism against Aeromonas hydrophila in zebrafish is linked to the inhibition of quorum sensing (QS). nih.gov By interfering with QS, the compound reduces the expression of key virulence genes responsible for biofilm formation and toxin production. nih.gov In the hamster model of leishmaniasis, the reduction in lesion size suggests an anti-parasitic effect, potentially linked to the induction of reactive oxygen species in the parasites, as suggested by in vitro studies. inpa.gov.br

Assessment of Cellular and Molecular Biomarkers

In vivo studies on this compound have revealed its significant impact on various cellular and molecular biomarkers, particularly in the context of inflammation, oxidative stress, and cancer.

In a mouse model of ultraviolet B (UVB) irradiation-induced skin damage, systemic administration of hesperidin methyl chalcone (HMC) demonstrated protective effects by modulating key biomarkers. researchgate.netnih.gov HMC treatment inhibited the UVB-induced decrease in the skin's antioxidant capacity and prevented the production of superoxide anions and lipid peroxidation. researchgate.netnih.gov Furthermore, it suppressed the mRNA expression of gp91phox, a subunit of the NADPH oxidase enzyme responsible for generating reactive oxygen species (ROS). researchgate.netnih.gov

Research has also highlighted the role of hesperetin and its derivatives in modulating critical signaling pathways. For instance, hesperetin has been shown to interfere with the metabolism of arachidonic acid and inhibit the release of histamine (B1213489) from mast cells, suggesting anti-inflammatory and anti-allergic activities. ncats.io It can inhibit enzymes like phospholipase A2, lipoxygenase, and cyclo-oxygenase. ncats.io In the context of cancer, hesperidin and hesperetin have been observed to upregulate the expression of wild-type p53 in various cancer cell lines and in vivo models, a key tumor suppressor protein. nih.gov They can also inhibit the G1/S transition in cancer cells, a critical phase in cell cycle progression. nih.gov

The anti-inflammatory effects of HMC are further evidenced by its ability to reduce the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response. researchgate.net Studies have shown that HMC can decrease the phosphorylation of NF-κB, thereby inhibiting the production of pro-inflammatory cytokines. researchgate.net

Histopathological Examination of Affected Tissues

Histopathological analyses in various animal models have provided visual evidence of the protective effects of this compound on different tissues.

In a study on UVB-induced skin damage in hairless mice, histopathological examination of skin samples revealed that HMC treatment significantly reduced skin edema. researchgate.netnih.gov This finding corroborates the macroscopic observations and points to the compound's ability to mitigate inflammatory responses at the tissue level.

In a model of chemotherapy-induced diarrhea, hesperetin treatment was shown to attenuate histopathological changes in the small intestine and colonic mucosa. oncotarget.com Specifically, it reduced the infiltration of inflammatory cells like neutrophils and macrophages between the intestinal crypt epithelium. oncotarget.com Furthermore, in a diabetic retinopathy rat model, hesperetin treatment attenuated histopathological changes in the retina, restoring its organization and the thickness of its layers as observed through hematoxylin (B73222) and eosin (B541160) staining. mdpi.com

In a model of titanium dioxide-induced arthritis in mice, histopathological analysis showed that HMC treatment reduced inflammatory changes in the knee joint. nih.gov Similarly, in a rat model of gastric ischemia-reperfusion injury, hesperidin pre-treatment was found to decrease stomach tissue changes and reduce total histopathological gastric damage scores. scielo.br

Conversely, some synthetic chalcones have been shown to induce histological alterations. In a toxicity study, one synthetic chalcone produced edema, inflammation, and necrosis in the evaluated organs of mice, with severe alterations observed in the intestines. scielo.org.pe

Analysis of Immune Cell Recruitment and Inflammatory Mediator Levels

This compound has demonstrated significant modulatory effects on the recruitment of immune cells and the levels of inflammatory mediators in various in vivo models.

In a mouse model of UVB-induced skin inflammation, intraperitoneal treatment with hesperidin methyl chalcone (HMC) inhibited neutrophil recruitment to the skin. researchgate.netnih.gov This was accompanied by a reduction in the production of a wide range of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.net The inhibition of these inflammatory mediators is a key aspect of HMC's anti-inflammatory action. researchgate.net

Similarly, in a model of titanium dioxide-induced arthritis, HMC treatment reduced the recruitment of both neutrophils and mononuclear leukocytes to the knee joint. nih.gov This was associated with a decrease in the production of pro-inflammatory cytokines. nih.gov In a model of chemotherapy-induced intestinal inflammation, hesperetin blocked the infiltration of neutrophils and macrophages and suppressed the release of TNF-α and IL-6 in mouse plasma. oncotarget.com

Furthermore, in a study on acute lung inflammation induced by lipopolysaccharide (LPS) in mice, hesperidin administration reduced the production of several pro-inflammatory cytokines and chemokines, such as IL-6, MCP-1, and MIP-2, while increasing the production of the anti-inflammatory cytokines IL-4 and IL-10. mdpi.com It also significantly reduced total leukocyte counts. mdpi.com

The mechanism behind this immunomodulatory effect involves the inhibition of key signaling pathways. HMC has been shown to inhibit the NF-κB signaling pathway, which is crucial for the production of many pro-inflammatory cytokines. researchgate.net

Quantification of Oxidative Stress Markers and Antioxidant Status

In vivo research has consistently demonstrated the capacity of this compound to mitigate oxidative stress by modulating various markers and enhancing antioxidant status.

In a study involving hairless mice exposed to UVB radiation, hesperidin methyl chalcone (HMC) protected the skin from oxidative stress. researchgate.netnih.gov It achieved this by maintaining the ferric reducing antioxidant power (FRAP) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical (ABTS) scavenging ability. researchgate.netnih.gov Furthermore, HMC treatment preserved the levels of endogenous antioxidants such as reduced glutathione (GSH) and catalase. researchgate.netnih.gov It also inhibited the generation of superoxide anions and the expression of gp91phox, a key component of the ROS-producing enzyme NADPH oxidase. researchgate.netnih.gov

Similarly, in a model of titanium dioxide-induced arthritis in mice, HMC treatment reduced oxidative stress in the knee joint and in recruited leukocytes. nih.gov This was evidenced by alterations in gp91phox expression, GSH levels, superoxide anion production, and lipid peroxidation. nih.gov

Hesperidin and its aglycone hesperetin are known to enhance cellular antioxidant defenses by scavenging free radicals and reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals. nih.gov They can also upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant genes. nih.govmdpi.com

The antioxidant effects of hesperidin have also been observed in models of gastric ischemia-reperfusion injury, where it increased the activities of superoxide dismutase (SOD) and glutathione peroxidase, and in exercise-induced oxidative stress, where it prevented an increase in ROS production. scielo.brmdpi.com

Evaluation of Tumor Growth Suppression and Metastasis Modulation

Preclinical in vivo studies have provided evidence for the anti-tumor and anti-metastatic properties of this compound.

In a study using a lung cancer tumor model in mice, hesperidin methyl chalcone (HMC) demonstrated anti-cancer efficacy. frontiersin.orgfrontiersin.org Treatment with HMC led to a significant reduction in tumor volume. frontiersin.orgfrontiersin.org Furthermore, in mice bearing Ehrlich ascites carcinoma, HMC treatment noticeably extended their survival time. frontiersin.org

Hesperetin has also shown promise in inhibiting tumor growth and metastasis. In a mouse model of breast cancer, hesperetin inhibited the proliferation of cancer cells. iapchem.org When combined with the chemotherapy drug CPT-11, hesperetin enhanced the in vivo antitumor activity, leading to larger areas of necrosis in the tumors. oncotarget.com In another study, oral administration of hesperetin diminished the number of lung metastases in mice inoculated with melanoma cells and increased their survival time. walshmedicalmedia.com

The mechanisms underlying these anti-cancer effects are multifaceted. Hesperidin and hesperetin have been shown to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway. nih.govnih.gov They can also cause cell cycle arrest, preventing cancer cells from proliferating. nih.govfrontiersin.org Additionally, hesperetin has been found to inhibit the FAK and p38 signaling pathways, which are involved in cancer cell migration and metastasis. nih.gov

Assessment of Microbial Load and Tissue Pathology in Infection Models

While the primary focus of in vivo research on this compound has been on its anti-inflammatory and anti-cancer properties, some studies have explored its potential in infection models. Chalcones, as a class of compounds, are known to possess antimicrobial activities against a range of pathogens, including bacteria, fungi, and protozoa. frontiersin.org

In vivo studies specifically on this compound's effect on microbial load are less common in the provided search results. However, the broader class of chalcones has been investigated. For instance, synthetic chalcones have been evaluated for their antileishmanial potential in mice. scielo.org.pe While this study focused on toxicity, it points to the exploration of chalcones in infectious disease models.

The anti-inflammatory properties of this compound are relevant to infection, as inflammation is a key component of the host response to pathogens. By modulating the inflammatory response, as demonstrated in various models, this compound could potentially influence tissue pathology in the context of an infection. For example, by reducing the infiltration of inflammatory cells and the production of pro-inflammatory cytokines, it might help to limit tissue damage caused by an excessive inflammatory response to a pathogen. researchgate.netoncotarget.commdpi.com

Further research is needed to specifically assess the in vivo efficacy of this compound in reducing microbial load and its impact on tissue pathology in various infection models.

Pharmacodynamic Studies in Animal Models

Pharmacodynamic studies in animal models have provided insights into the dose-dependent effects and mechanisms of action of this compound in vivo.

In a mouse model of titanium dioxide-induced arthritis, different doses of hesperidin methyl chalcone (HMC) were evaluated. A dose-response relationship was observed for its effect on mechanical hyperalgesia. nih.gov Based on these results, a specific dose was selected for further experiments to investigate its effects on other parameters like thermal hyperalgesia, joint edema, and leukocyte recruitment. nih.gov

In a study on chemotherapy-induced diarrhea, hesperetin was administered at different doses to tumor-bearing mice. The results showed a dose-dependent effect in alleviating diarrhea and attenuating intestinal inflammation. oncotarget.com Furthermore, the study demonstrated that hesperetin could enhance the antitumor activity of the chemotherapy drug CPT-11 in a dose-dependent manner. oncotarget.com

Pharmacodynamic studies have also shed light on the molecular targets of this compound. For example, in the arthritis model, HMC was shown to reduce the activation of nociceptor-sensory neurons expressing TRPV1 and TRPA1, which are involved in pain signaling. nih.gov In the context of cancer, hesperetin was found to negatively regulate the transcriptional activity of STAT3, a key signaling protein involved in tumor growth. oncotarget.com

These studies are crucial for understanding the therapeutic potential of this compound and for determining effective dosage regimens for specific conditions. They highlight the compound's ability to modulate multiple pathological processes in a dose-dependent fashion.

Target Engagement Investigations in Animal Models

Preclinical research utilizing various animal models has been instrumental in elucidating the molecular targets through which this compound exerts its effects. These in vivo studies have provided critical evidence of the compound's direct interaction with key proteins and signaling pathways involved in inflammation, oxidative stress, and metabolism. The primary derivative studied in this context is Hesperidin Methyl Chalcone (HMC), a semi-synthetic, water-soluble form of this compound. mdpi.com

Investigations have demonstrated that HMC's therapeutic potential in animal models is linked to its ability to engage with specific molecular targets, including the transcription factor NF-κB, the Nrf2 antioxidant pathway, the enzyme NADPH oxidase, and metabolic lipases.

Modulation of the NF-κB Signaling Pathway

A significant focus of in vivo research has been the interaction between HMC and Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammatory gene expression. In a zymosan-induced arthritis model in mice, HMC was shown to inhibit the activation of NF-κB. nih.gov Molecular docking analyses, supported by experimental data, identified a direct interaction between HMC and the p65 subunit of NF-κB at the Serine 276 residue. nih.govmdpi.com This engagement is reported to reduce the phosphorylation of NF-κB, a critical step in its activation, a mechanism that has been observed across various disease models in vivo. mdpi.com The inhibition of NF-κB activation in macrophages is considered a key mechanism for the compound's anti-inflammatory effects observed in zymosan- and titanium dioxide (TiO₂)-induced arthritis models. mdpi.comnih.gov This interaction subsequently leads to a reduction in the production of pro-inflammatory cytokines, including TNF-α and IL-1β. mdpi.com

Table 1: In Vivo Target Engagement of Hesperetin Methyl Chalcone with NF-κB

Animal ModelTargetKey Findings on Target Engagement
Zymosan-Induced Arthritis (Mouse)NF-κB p65 subunitDemonstrated interaction at Serine 276 via molecular docking and subsequent reduction in NF-κB activation in macrophages. nih.govmdpi.com
TiO₂-Induced Arthritis (Mouse)NF-κBReduces the phosphorylation and activation of the pro-inflammatory transcription factor NF-κB. mdpi.com
Carrageenan-Induced Inflammation (Mouse)NF-κBInhibited NF-κB activation as part of its mechanistic action. chemfaces.com

Activation of the Nrf2/HO-1 Antioxidant Pathway

Hesperetin methyl chalcone has been shown to engage with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses. In a mouse model of skin damage induced by ultraviolet B (UVB) irradiation, topical application of a formulation containing HMC prevented the UVB-induced downregulation of Nrf2 mRNA expression. rsc.orgresearchgate.net Concurrently, HMC treatment led to an increase in the mRNA expression of Heme Oxygenase-1 (HO-1), a critical antioxidant enzyme downstream of Nrf2. mdpi.comrsc.org The induction of the Nrf2/HO-1 pathway is a significant contributor to the antioxidant effects of HMC observed in vivo. mdpi.com

Table 2: In Vivo Target Engagement of Hesperetin Methyl Chalcone with the Nrf2/HO-1 Pathway

Animal ModelTarget PathwayKey Findings on Target Engagement
UVB Irradiation-Induced Skin Damage (Mouse)Nrf2/HO-1 PathwayPrevented downregulation of Nrf2 mRNA expression and increased HO-1 mRNA expression. rsc.orgresearchgate.net
Zymosan-Induced Arthritis (Mouse)Nrf2/HO-1 PathwayContributed to antioxidant effects by increasing HO-1 mRNA expression. mdpi.com

Downregulation of NADPH Oxidase

Another key target engaged by HMC in animal models is NADPH oxidase, an enzyme complex responsible for producing superoxide anions and contributing to oxidative stress. In studies using both TiO₂-induced arthritis and UVB-induced skin inflammation models in mice, HMC treatment was found to downregulate the mRNA expression of gp91phox. mdpi.comrsc.org The gp91phox subunit is the catalytic core of the NADPH oxidase complex. mdpi.com This reduction in gp91phox expression correlates with decreased superoxide anion production and lipid peroxidation in the affected tissues, demonstrating a direct modulatory effect on this pro-oxidant enzyme system. mdpi.comfrontiersin.org

Table 3: In Vivo Target Engagement of Hesperetin Methyl Chalcone with NADPH Oxidase

Animal ModelTargetKey Findings on Target Engagement
TiO₂-Induced Arthritis (Mouse)gp91phox subunitReduced the mRNA expression of gp91phox, leading to decreased superoxide anion production. mdpi.com
UVB Irradiation-Induced Skin Damage (Mouse)gp91phox subunitInhibited mRNA expression of gp91phox. chemfaces.comrsc.org
Zymosan-Induced Arthritis (Mouse)gp91phox subunitReduced mRNA expression of gp91phox in knee joint tissue. mdpi.com

Interaction with Metabolic Enzymes

Beyond its effects on inflammatory and oxidative pathways, HMC has been investigated for its role in metabolism. In a mouse model of high-fat diet (HFD)-induced hepatic steatosis, HMC was found to engage directly with lipase (B570770). nih.gov Molecular docking studies first predicted an interaction, which was subsequently confirmed in studies demonstrating that HMC improved lipase activity and promoted lipolysis. nih.gov This target engagement is linked to the amelioration of lipid metabolic disorders and HFD-induced liver injury in the animal model. nih.gov

Table 4: In Vivo Target Engagement of Hesperetin Methyl Chalcone with Metabolic Enzymes

Animal ModelTargetKey Findings on Target Engagement
High-Fat Diet-Induced Hepatic Steatosis (Mouse)LipaseMolecular docking indicated interaction with lipase; subsequent experiments confirmed improved lipase activity and lipolysis. nih.gov

Structure Activity Relationship Sar and Structural Modification Studies of Hesperetin Chalcone

Elucidating Key Structural Features for Biological Activity

The biological profile of hesperetin (B1673127) chalcone (B49325) is intrinsically linked to its chemical architecture. The substituents on its aromatic rings, the integrity of the α,β-unsaturated carbonyl bridge, and the presence of additional chemical groups are all determining factors for its activity.

Role of Aromatic Ring Substituents (e.g., Hydroxyl, Methoxy (B1213986), Halogen, Aryl groups)

The type, position, and number of substituents on the A and B aromatic rings of the chalcone framework are critical in modulating biological activity. mdpi.commdpi.com

Hydroxyl (-OH) Groups: The presence and placement of hydroxyl groups are paramount. For many chalcones, a 2',4'-dihydroxylation pattern on the A-ring is considered a key pharmacophoric element for antibacterial activity. acs.org Studies have shown that the addition of a hydroxyl group at the 2'-position can significantly increase the growth inhibition of certain cancer cells. fabad.org.tr Furthermore, the antioxidant activity of flavonoids is often attributed to the ortho-dihydroxy (catechol) structure in the B-ring, which confers high stability to the resulting phenoxyl radicals. saspublishers.com However, increasing the number of hydroxyl groups does not always enhance activity; for instance, 2',4'-dihydroxychalcones have demonstrated better antibacterial properties than their 2',4',6'-trihydroxy counterparts. acs.org

Methoxy (-OCH3) Groups: Methoxy groups also play a significant role. In many instances, the presence of methoxy groups on the phenyl rings contributes to anticancer activity. mdpi.commdpi.com The strategic placement of dimethoxy groups, such as at the 3',4'-positions, has been shown to influence selectivity, for example, in the inhibition of enzymes like monoamine oxidase-A (MAO-A). mdpi.com Conversely, methylation of a critical hydroxyl group, such as at the 4-position on the A-ring, can lead to a reduction in activity. frontiersin.org

Halogen Groups (-F, -Cl, -Br): The introduction of halogens into the aromatic rings can enhance biological potency. Halogenated chalcones often exhibit stronger antioxidant potential than their non-halogenated parent compounds. core.ac.uk Studies on monoamine oxidase-B (MAO-B) inhibitors have revealed that the presence of halogens like fluorine, chlorine, and bromine on either ring A or B can lead to highly selective inhibition. mdpi.com Specifically, substitutions at the ortho position of the B-ring have been found to be particularly effective. For example, a 2-chloro or 2-bromo substitution on the B-ring, combined with a 2',5'-dihydroxy pattern on the A-ring, has been identified as important for strong anti-proliferative activity. core.ac.uk

Aryl Groups: The addition of further aryl groups is a less common modification but can be used to explore the expansion of the molecular scaffold.

Table 1: Effect of Aromatic Ring Substituents on Biological Activity

SubstituentPosition(s)Observed Effect on ActivityReference Activity
Hydroxyl (-OH)2', 4' (A-Ring)Enhanced antibacterial activity.Antibacterial
Hydroxyl (-OH)3', 4' (B-Ring)Key for antioxidant activity. saspublishers.comAntioxidant
Methoxy (-OCH3)VariousContributes to anticancer activity. mdpi.commdpi.comAnticancer
Halogen (-Cl, -Br)2 (B-Ring)Increased anti-proliferative activity (with 2',5'-OH on A-Ring). core.ac.ukAnti-proliferative
Halogen (-F, -Cl, -Br)Ortho (B-Ring)Potent and selective MAO-B inhibition. mdpi.comMAO-B Inhibition

Influence of the α,β-Unsaturated Carbonyl System

The three-carbon α,β-unsaturated carbonyl system (–CO–CH=CH–) linking the two aromatic rings is almost universally considered essential for the biological activity of chalcones. ekb.egfrontiersin.orgjapsonline.com This reactive ketoethylenic group acts as a Michael acceptor, allowing it to interact covalently with nucleophilic groups, such as the thiol (sulfhydryl) groups of cysteine residues in enzymes and other proteins. nih.govresearchgate.net This interaction is believed to be a primary mechanism behind many of the observed pharmacological effects. researchgate.net

Saturation of the double bond to form a dihydrochalcone (B1670589), or other modifications that disrupt this conjugated system, often leads to a significant decrease or complete loss of activity. frontiersin.org The electrophilic nature of this moiety is crucial for its ability to modulate cellular pathways, including the induction of defense enzymes like heme-oxygenase-1 (HO-1) through the Keap1-Nrf2 signaling pathway. nih.gov Studies designing proteasome inhibitors have also highlighted the α,β-unsaturated carbonyl system as the key functional group for nucleophilic attack by catalytic residues within the proteasome. nih.gov

Impact of Side Chains and Additional Moieties

The introduction of side chains and other chemical groups onto the basic hesperetin chalcone scaffold is a key strategy for developing analogs with improved properties. jchr.org

Prenyl Groups: Prenylation, the addition of a lipophilic prenyl side chain, is a common modification in natural chalcones. This often enhances biological activity by increasing the compound's lipophilicity, which can improve its interaction with and transport across cellular membranes. frontiersin.org However, the position of the prenyl group is critical; for example, a prenyl group at the 5'-position of the B-ring can be advantageous, whereas its addition at other positions might decrease activity. frontiersin.org Further modification of the prenyl group, such as through cyclization or oxygenation, can also dramatically reduce its beneficial effect. frontiersin.org

Alkyl Chains: Simple alkyl chains, often introduced as O-alkyl groups, can also modulate activity. Lipophilic O-alkyl substituents at the 2-position of the B-ring have been shown to have a significant impact on antibacterial properties. acs.org

Glycosylation: The addition of sugar moieties (glycosylation) is another important modification. While many natural flavonoids exist as glycosides, this modification can alter a compound's properties. For instance, hesperidin (B1673128) methyl chalcone, a glycosylated derivative, has shown efficacy in various preclinical models. mbl.or.krnih.gov Glycosylation can markedly improve the water solubility and bioavailability of otherwise hydrophobic chalcones, although it may also decrease certain direct biological activities compared to the aglycone (non-sugar) form. mbl.or.kr

Hybrid Molecules: Modern medicinal chemistry often involves creating hybrid molecules by fusing the chalcone scaffold with other pharmacophores, such as heterocycles, amino acids, or other polyphenolic groups. ekb.egjchr.org This strategy aims to create multifunctional molecules with potentially synergistic or novel activities.

Systematic Chemical Modification and Analog Design

The rational design of this compound analogs involves a systematic approach to chemical modification, paying close attention to how changes in the arrangement of atoms (isomerism) affect biological outcomes.

Positional Isomerism Effects on Activity

The specific location of substituents on the aromatic rings can have a dramatic effect on biological activity. This phenomenon, known as positional isomerism, is a key consideration in SAR studies.

For example, in the context of antioxidant activity, hydroxyl substitutions at the ortho and para positions of an aromatic ring are often superior to a meta substitution. saspublishers.com The relative positioning of different groups can also be crucial. As noted, the combination of a 2-halogen on the B-ring and a 2',5'-dihydroxy substitution on the A-ring yielded potent anti-proliferative compounds, indicating a synergistic structural relationship. core.ac.uk In another example, moving an allyloxy group from the ortho to the meta or para position on a chalcone ring was used to investigate the influence of substituent location on antibacterial activity. acs.org These findings underscore that simply having a beneficial functional group is not enough; its placement within the molecular architecture is equally critical for optimal interaction with biological targets.

Stereochemical Considerations and Biological Impact

Chalcones can exist as two geometric isomers, cis (Z) and trans (E), due to the double bond in the α,β-unsaturated linker. mdpi.commdpi.com

Trans (E) vs. Cis (Z) Isomers: The trans (E) isomer is generally the more thermodynamically stable and is the predominant configuration found in nature. frontiersin.orgmdpi.com This stability is attributed to lower steric hindrance between the carbonyl group and the B-ring. frontiersin.org In most cases, the trans isomer is also the more biologically active form. frontiersin.org The planarity and linear structure of the trans isomer are thought to facilitate better binding to target sites.

Photoisomerization: The α,β-unsaturation is susceptible to photo-induced trans-to-cis isomerization upon absorption of long-wavelength light. frontiersin.org While the cis (Z) isomer is typically less stable and less active, some studies have noted that it can exhibit increased biological activity for certain specific targets, making the potential for interconversion an important factor to consider. frontiersin.org

The distinct three-dimensional shapes of the E and Z isomers lead to different interactions with enzymes and receptors, providing a clear example of how stereochemistry is a fundamental determinant of the biological impact of this compound and its derivatives.

Identification of Pharmacophoric Elements for Specific Bioactivities

The biological activity of this compound is not monolithic but is rather a composite of contributions from distinct structural motifs, or pharmacophores. The key elements responsible for its bioactivities, such as anticancer and anti-inflammatory effects, have been identified through systematic structural modification studies.

The fundamental pharmacophoric features of this compound include:

The α,β-Unsaturated Ketone System: This reactive keto-ethylenic group (–CO–CH=CH–) is arguably the most critical pharmacophore. japsonline.com It functions as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine sulfhydryl groups, on various biological target proteins. nih.gov This reactivity is central to many of its biological effects.

Aromatic Rings (A and B): The two phenyl rings act as a rigid scaffold that facilitates non-covalent interactions, including hydrophobic and π-π stacking interactions, with target proteins. mdpi.com The substitution pattern on these rings dramatically influences activity.

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: this compound features a characteristic substitution pattern derived from hesperetin, including hydroxyl and methoxy groups on the A-ring and a hydroxyl group on the B-ring. These groups are pivotal as they can act as hydrogen bond donors and acceptors, which are crucial for specific binding to the active sites of enzymes and receptors. mdpi.comacs.org The methoxy group also modulates the molecule's lipophilicity and metabolic stability.

Structure-activity relationship (SAR) studies on chalcone derivatives reveal that modifications to these core elements can significantly alter biological potency. For instance, in anti-inflammatory assays, the hydrophilic/hydrophobic balance, influenced by these functional groups, is a key determinant of activity. nih.gov SAR analysis has shown that chalcones with a 2',4'-dihydroxylated A-ring and a lipophilic B-ring often exhibit potent antibacterial activity, a principle that informs the modification of related chalcones like this compound. acs.org

Table 1: Structure-Activity Relationship of this compound Derivatives and Anti-inflammatory Activity

The following interactive table illustrates how modifications to the hesperetin scaffold, based on published findings for hesperetin derivatives, can impact anti-inflammatory activity, measured by the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.

Compound/ModificationKey Structural FeatureEffect on Hydrophilicity (logP)Anti-inflammatory Activity (Inhibition of TNF-α & IL-6)Supporting Evidence
Hesperetin Derivative 1 Addition of a hydrophilic Mannich base moietyDecreased (more hydrophilic)HighDerivatives with lower logP values exhibited the best activity by decreasing both IL-6 and TNF-α. nih.gov
Hesperetin Derivative 2 Addition of a hydrophobic aromatic groupIncreased (more hydrophobic)LowHydrophobic derivatives showed weaker anti-inflammatory action in this specific assay. nih.gov
General Chalcone 1 2'-hydroxy group on A-ringInfluences conformationImportant for activity; cyclization precursor for flavanones. acs.orgThe 2'-hydroxy group is a common structural motif for antibiotic activity in chalcones. acs.org
General Chalcone 2 Halogen substitution on B-ringIncreased lipophilicityIncreased potencyHalogenation has been shown to increase the anti-inflammatory activity of chalcones. nih.gov

For anticancer activity, specific substitutions are critical for targeting cellular components like tubulin. The chalcone scaffold can mimic colchicine (B1669291), and its potency as a tubulin polymerization inhibitor is highly dependent on the substituents on the A and B rings, which dictate the binding affinity to the colchicine-binding site. mdpi.comnih.govnih.gov

Correlation between Structural Features and Mechanistic Pathways

The pharmacophoric elements of this compound directly correlate with its ability to modulate specific cellular signaling pathways, thereby producing its therapeutic effects.

Pathways in Inflammation:

NF-κB Signaling: The electrophilic α,β-unsaturated ketone system is a key feature for inhibiting the Nuclear Factor-kappa B (NF-κB) pathway. nih.govmdpi.commdpi.com Hesperidin methylchalcone has been shown to inhibit NF-κB activation. medchemexpress.com This is often achieved through the direct alkylation of cysteine residues on upstream kinases like IκB kinase (IKK) or on the p65 subunit of NF-κB itself, which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and iNOS. nih.govnih.gov

Notch1/iNOS Pathway: Specific hesperetin derivatives have demonstrated the ability to reduce the expression of lipopolysaccharide (LPS)-induced Notch1 and inducible nitric oxide synthase (iNOS), directly linking the chalcone structure to the suppression of these inflammatory mediators. nih.gov

Pathways in Cancer:

Apoptosis Induction: Hesperetin and its derivatives can induce apoptosis through the mitochondrial pathway. researchgate.net This is correlated with the ability of the structure to modulate the ratio of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. jpionline.org The hydroxyl groups can form hydrogen bonds within the binding pockets of these regulatory proteins, while the chalcone backbone provides the necessary scaffold.

Cell Cycle Arrest via Tubulin Inhibition: A primary anticancer mechanism for many chalcones is the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase. nih.govresearchgate.net The trimethoxy A-ring of many potent chalcone inhibitors is crucial for fitting into the colchicine-binding site of β-tubulin. While this compound has a dihydroxy-methoxy pattern, this region is a key target for modification to enhance tubulin polymerization inhibition. nih.govmdpi.com Studies on various chalcone derivatives show potent tubulin inhibition with IC50 values in the low micromolar range. mdpi.comnih.gov

PI3K/Akt/mTOR Pathway: This critical cell survival pathway is a known target for chalcones. mdpi.commdpi.com Xanthohumol, a related prenylated chalcone, has been shown to inhibit this pathway by decreasing the phosphorylation of Akt and mTOR. mdpi.com The hydroxyl groups on the chalcone scaffold are often implicated in inhibiting kinases like PI3K and Akt by competing with ATP in the enzyme's active site. Hesperetin has also been shown to attenuate PI3K/Akt signaling. nih.gov

Table 2: Correlation of this compound's Structural Features with Mechanistic Pathways

This interactive table summarizes the relationship between key structural parts of the this compound molecule and the cellular pathways it influences.

Pharmacophoric FeatureMechanistic Pathway ModulatedAssociated Bioactivity
α,β-Unsaturated Ketone NF-κB Pathway Inhibition (via Michael addition)Anti-inflammatory, Anticancer nih.govmdpi.com
α,β-Unsaturated Ketone Nrf2 Pathway ActivationAntioxidant, Anti-inflammatory mdpi.com
Aromatic Rings (A & B) Tubulin Polymerization Inhibition (binding at colchicine site)Anticancer (Mitotic Arrest) nih.govnih.gov
Hydroxyl Groups PI3K/Akt/mTOR Pathway Inhibition (kinase inhibition)Anticancer (Inhibition of Cell Survival) nih.govmdpi.com
Hydroxyl Groups Apoptosis Regulation (Modulation of Bcl-2 family proteins)Anticancer (Induction of Apoptosis) researchgate.netjpionline.org
Overall Scaffold MAPK Pathway Inhibition (e.g., p38, JNK)Anti-inflammatory, Anticancer mdpi.com
Overall Scaffold NLRP3 Inflammasome InhibitionAnti-inflammatory mdpi.com

Computational Chemistry and Molecular Modeling Approaches for Hesperetin Chalcone

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method is crucial for understanding the structural basis of molecular recognition and for screening virtual libraries of compounds to identify potential drug candidates.

Prediction of Binding Modes and Interaction Patterns with Target Proteins/Enzymes

Molecular docking studies have been employed to predict how hesperetin (B1673127) and its chalcone (B49325) form interact with various protein targets. For instance, in studies involving the flavonoid 3′-hydroxylase (F3′H), a key enzyme in flavonoid biosynthesis, docking experiments have helped to identify the probable binding poses of hesperetin within the enzyme's active site. acs.org Similarly, the binding modes of hesperetin and other flavonoids with protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes and obesity, have been analyzed. mdpi.com These studies reveal that hesperetin and its derivatives can fit into both the catalytic and allosteric sites of PTP1B. mdpi.com

Docking simulations of hesperetin chalcone derivatives with other targets, such as the human serotonin (B10506) transporter (hSERT) and topoisomerase IIα (hTopoIIα), have also been performed. rsc.orgnih.gov These studies indicate that the chalcone scaffold can establish favorable interactions within the binding pockets of these proteins through a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. rsc.orgirjmets.com For example, docking of a chalcone derivative into the active site of calf thymus DNA (ctDNA) showed hydrogen bond interactions between the 2'-hydroxyl group of the chalcone and a nucleotide base. mdpi.com

Calculation of Binding Affinities and Energetics

A key output of molecular docking is the calculation of binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the ligand and the protein. Lower binding energy values typically indicate a more stable and favorable interaction.

Several studies have reported the binding affinities of this compound and its derivatives with various targets. For example, hesperetin displayed a binding energy of -7.6 kcal/mol with PTP1B and -6.4 kcal/mol with NF-κB. mdpi.comresearchgate.net In another study, hesperidin (B1673128) methyl chalcone showed an improved binding affinity of -8.2 kcal/mol with α-glucosidase compared to a simple chalcone (-6.4 kcal/mol), highlighting the influence of glycosyl moieties. tjdr.org

Docking of various chalcone derivatives against the human serotonin transporter revealed an average docking score of -8.540 and a binding energy of -60.044 kcal/mol. rsc.org Similarly, when docked against the ATPase domain of hTopoIIα, chalcone derivatives exhibited interaction energies ranging from –60.0 to −37.5 kcal/mol. nih.gov The binding affinities for a series of chalcones against Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) ranged from -6.9 to -7.3 kcal/mol. pensoft.net These computational predictions provide a quantitative measure to rank and prioritize compounds for further experimental validation.

Table 1: Reported Binding Affinities of this compound and Related Compounds

CompoundTarget ProteinBinding Affinity (kcal/mol)
HesperetinProtein Tyrosine Phosphatase 1B (PTP1B)-7.6 mdpi.com
HesperetinNF-κB-6.4 researchgate.net
Hesperidin Methyl Chalconeα-glucosidase-8.2 tjdr.org
Chalconeα-glucosidase-6.4 tjdr.org
Chalcone DerivativesHuman Serotonin Transporter (hSERT)-60.044 (Binding Energy) rsc.org
Chalcone DerivativeshTopoIIα ATPase domain-60.0 to -37.5 (Interaction Energy) nih.gov
Chalcone DerivativesPfDHFR-TS-6.9 to -7.3 pensoft.net
Xanthyl Chalcone DerivativesKIT kinase domain (wildtype)-8.79 to -10.9 japsonline.com
Xanthyl Chalcone DerivativesKIT kinase domain (mutant D816H)-8.45 to -11.8 japsonline.com

This table is for illustrative purposes and includes data from various chalcone derivatives to demonstrate the range of reported binding affinities.

Identification of Key Amino Acid Residues in Ligand-Protein Interactions

Molecular docking not only predicts the binding pose but also identifies the key amino acid residues in the protein's active site that are crucial for ligand recognition and binding. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions.

For hesperetin binding to PTP1B, key interactions were observed with residues such as Glu200, Lys197, Phe280, and Leu192. mdpi.com In its interaction with NF-κB, hesperetin formed hydrogen bonds with Gly55, Lys52, Gly69, and His67. researchgate.net For a hesperetin derivative, π-sigma interactions with TRP82 were noted. sci-hub.se

In the case of a chalcone derivative binding to hTopoIIα, key residues responsible for binding via van der Waals and electrostatic interactions included E87, D94, R98, I125, I141, S148, S149, G164, Y165, and K168. tandfonline.com Specifically, S149 and G164 formed strong hydrogen bonds. tandfonline.com Studies on flavivirus proteases showed that hesperetin interacts with a region surrounding Ile123 in DENV2 and WNV proteases, and Ile126 in the YFV protease. mdpi.com

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the complex, conformational changes, and the dynamic nature of binding events.

Assessment of Ligand-Protein Complex Stability and Conformation

MD simulations are frequently used to assess the stability of the ligand-protein complex predicted by molecular docking. This is often evaluated by monitoring the root mean square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD profile suggests that the ligand remains bound in a consistent manner within the binding pocket.

MD simulations of hesperetin in complex with flavivirus NS2B/NS3 proteases showed that the ligand-protein complexes were stable over a 200 ns simulation period. mdpi.com Similarly, MD simulations of hesperidin with acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) demonstrated the stability of the complexes, with minimal fluctuations observed over a 20 nanosecond timeframe. ubm.ro In a study of halogenated imidazole (B134444) chalcones, the ligand-protein complexes of some derivatives showed stability after 23 ns of simulation. pensoft.net

Exploration of Dynamic Binding Events

MD simulations can also be used to explore the dynamic events of ligand binding and unbinding, providing a more detailed understanding of the interaction. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can identify transient interactions that may not be captured by static docking methods.

For instance, MD simulations of hesperetin with the WNV protease revealed some fluctuations over time, indicating a more dynamic interaction compared to its binding with DENV2 and YFV proteases. mdpi.com The dynamic behavior of the hesperidin-protein complex was also investigated to understand the influence of ligand association on the conformational changes of the protein's activated domain. ubm.ro The examination of protein-ligand contacts throughout the simulation can reveal both persistent and transient interactions, providing a comprehensive picture of the binding event. ubm.ro

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the structure-activity relationships of chalcones, including this compound. nih.govresearchgate.net These methods allow for the detailed examination of molecular properties that govern the chemical behavior and potential biological activity of these compounds.

Determination of Electronic Properties and Reactivity Descriptors

DFT calculations are frequently employed to determine the electronic properties and reactivity of chalcone derivatives. scirp.orgcumhuriyet.edu.tr Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔEgap), is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. semanticscholar.org

Global chemical reactivity descriptors, such as chemical hardness (η), softness (σ), chemical potential (μ), electronegativity (χ), and electrophilicity (ω), are calculated from HOMO and LUMO energies. nih.govanalis.com.my These descriptors provide valuable insights into the molecule's stability and potential for interaction with other molecules. For instance, high chemical hardness indicates low binding potential, whereas high softness suggests strong binding interactions. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) analysis, computed using DFT, helps to visualize the charge distribution within the molecule and identify reactive sites for electrophilic and nucleophilic attack. analis.com.my This information is critical for understanding how a molecule like this compound might interact with biological targets.

Interactive Data Table: Key Quantum Chemical Descriptors for Chalcone Derivatives

DescriptorSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the outermost electron orbital; relates to the ability to donate electrons.
Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the lowest empty electron orbital; relates to the ability to accept electrons.
HOMO-LUMO Energy GapΔEgapDifference between ELUMO and EHOMO; indicates chemical reactivity and stability. researchgate.net
Chemical HardnessηResistance to change in electron distribution. nih.gov
Chemical SoftnessσReciprocal of hardness; indicates the capacity for chemical reactions. nih.gov
ElectronegativityχThe power of an atom to attract electrons to itself. analis.com.my
Chemical PotentialμThe negative of electronegativity; relates to the escaping tendency of electrons. analis.com.my
Electrophilicity IndexωA measure of the energy lowering due to maximal electron flow between donor and acceptor. analis.com.my

In Silico Pharmacokinetic Prediction and Druggability Assessment (Excluding Human-Specific Clinical Data)

Computational methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a process often referred to as ADMET prediction. nih.govrjptonline.org Web-based tools like SwissADME are employed to evaluate the drug-likeness of compounds based on various physicochemical properties. rjptonline.organalis.com.my These tools assess parameters such as molecular weight, lipophilicity (log P), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), often in the context of established guidelines like Lipinski's "Rule of Five". analis.com.myijpbs.com

The "Rule of Five" predicts that poor absorption or permeation is more likely when a compound has more than 5 hydrogen-bond donors, 10 hydrogen-bond acceptors, a molecular weight greater than 500, and a calculated log P greater than 5. ijpbs.com Such in silico screening helps to identify chalcone derivatives with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures. analis.com.my

Druggability assessment also involves computational approaches to evaluate whether a biological target has binding sites that are likely to accommodate a small-molecule drug. plos.org While protein flexibility can be a challenge for these predictions, methods that incorporate light protein flexibility have been developed to identify potentially "cryptic" druggable pockets that are not apparent in static crystal structures. plos.org

Virtual Screening and Library Design for Novel this compound Derivatives

Virtual screening is a powerful computational technique used to identify promising lead compounds from large chemical libraries. sci-hub.semdpi.com This process often involves molecular docking, where candidate molecules are computationally placed into the binding site of a target protein to predict their binding affinity and orientation. nih.govinnovareacademics.in

In the context of this compound, virtual screening can be used to explore extensive databases of chalcone derivatives to find those with the highest predicted activity against a specific biological target, such as an enzyme or receptor. mdpi.comtandfonline.com For example, a library of designed chalcones can be screened in silico against a target like human topoisomerase IIα to identify the most potent potential inhibitors. nih.govtandfonline.com

The results of virtual screening can then guide the synthesis of novel this compound derivatives with improved properties. mdpi.com By combining different bioactive substructures, new chalcone derivatives can be designed and then computationally evaluated before being synthesized and tested in the lab. mdpi.com This iterative process of design, computational screening, and experimental validation accelerates the discovery of new drug candidates. nih.gov

Mechanistic Elucidation through Computational Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, like this compound, and its biological target. nih.govbiorxiv.org These simulations can reveal the stability of the ligand-protein complex over time and identify the key amino acid residues involved in the binding interaction. researchgate.netacs.org

By running MD simulations, researchers can observe how a chalcone derivative binds to the active site of an enzyme and how this binding affects the enzyme's conformation and function. acs.org For instance, MD simulations have been used to study the interaction of chalcone derivatives with the active site of lipoxygenase (LOX) enzymes, providing insights into the mechanism of inhibition. researchgate.net

Furthermore, computational studies, including molecular docking and MD simulations, have been instrumental in understanding the inhibitory mechanisms of hesperetin and its derivatives against various targets, such as protein tyrosine phosphatase 1B (PTP1B) and the proteases of flaviviruses. mdpi.comnih.gov These simulations can reveal the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand in the binding pocket, offering a detailed picture of the inhibition mechanism at the atomic level. nih.govnih.gov

Future Perspectives and Research Challenges for Hesperetin Chalcone Research

Advancements in Synthetic and Biosynthetic Methodologies

The availability of pure hesperetin (B1673127) chalcone (B49325) is fundamental for research and development. Future efforts will likely focus on optimizing both chemical and biological production methods.

Synthetic Approaches: The primary chemical synthesis of chalcones is achieved through the Claisen-Schmidt condensation, an alkali-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). frontiersin.orgjapsonline.comijbpsa.com For hesperetin chalcone, this would involve the condensation of an appropriately protected 2',6'-dihydroxy-4'-methoxyacetophenone (B1346105) with 3-hydroxy-4-methoxybenzaldehyde. A more direct route involves the base-catalyzed ring-opening of its parent flavanone (B1672756), hesperidin (B1673128). google.com Future advancements may focus on developing more efficient, scalable, and environmentally friendly "green" synthesis methods, such as microwave-assisted and ultrasound-assisted techniques, which can shorten reaction times and increase yields. japsonline.comekb.eg Further research into novel catalytic systems and reaction conditions is needed to improve the efficiency and selectivity of these syntheses. ekb.eg

Biosynthetic Approaches: Synthetic biology offers a promising alternative for producing this compound. The biosynthetic pathway involves a series of enzymatic steps starting from amino acids like L-tyrosine. nih.govacs.org Key enzymes include tyrosine ammonia (B1221849) lyase (TAL), 4-coumaroyl-CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI), which together produce the flavanone naringenin (B18129). nih.govacs.org This intermediate is then converted to eriodictyol (B191197) by flavonoid 3′-hydroxylase (F3′H), and finally, a 4′-O-methyltransferase (4'OMT) produces hesperetin, the direct precursor to this compound. nih.govacs.orgresearchgate.net

Current research focuses on engineering microbial hosts like Escherichia coli and Streptomyces to produce these flavonoids. nih.govnih.govacs.org A significant challenge is the low production yield, often limited by the availability of intracellular precursors (like malonyl-CoA) and the promiscuity of the enzymes involved. nih.govacs.org Future research will likely involve:

Metabolic Engineering: Optimizing microbial strains to enhance the precursor supply. nih.gov

Enzyme Engineering: Using techniques like directed evolution and site-directed mutagenesis to improve the activity and substrate specificity of key enzymes, particularly CHS, to favor the formation of the desired chalcone backbone. acs.orgacs.org

Transcriptomics-Driven Engineering: Using transcriptomics to identify and overcome metabolic bottlenecks in the biosynthetic pathway. nih.gov

Discovery and Validation of Novel Molecular Targets

Chalcones are known to interact with a wide array of cellular targets, which explains their diverse pharmacological activities. nih.govtandfonline.com A key future direction is the identification and validation of the specific molecular targets of this compound.

Chalcones have been shown to target:

Signaling Proteins and Transcription Factors: Including NF-κB, p53, and STAT3. nih.govtandfonline.com

Enzymes: Such as kinases, tubulin, topoisomerase IIα, and lipases. nih.govnih.govmdpi.comtandfonline.com

Cellular Structures: Like microtubules, leading to cell cycle arrest. mdpi.com

Computational methods like molecular docking and molecular dynamics simulations are crucial initial steps to predict potential binding sites. nih.govtandfonline.com For instance, studies have used these techniques to screen chalcones against human topoisomerase IIα (hTopoIIα), identifying the ATP-binding site as a potential target. tandfonline.comtandfonline.com Similarly, docking studies predicted that hesperidin methyl chalcone (HMC) interacts with lipases, a finding that was later confirmed experimentally, showing that HMC improves lipase (B570770) activity. nih.gov

Future research must move beyond computational predictions to experimental validation using enzymatic assays, surface plasmon resonance, and cellular thermal shift assays to confirm direct binding and functional modulation. Identifying these targets is essential for understanding the mechanism of action and for the rational design of more potent and selective derivatives.

Exploration of Combination Research Strategies with this compound

Combining this compound with other therapeutic agents is a promising strategy to enhance efficacy, overcome drug resistance, and reduce toxicity. nih.govjchr.org

Table 1: Potential Combination Strategies for this compound

Combination Partner Rationale & Potential Outcome Research Focus
Conventional Chemotherapeutics (e.g., Doxorubicin) Synergistic cytotoxicity, overcoming multidrug resistance (MDR) by inhibiting efflux pumps like P-glycoprotein. jpionline.org In vitro and in vivo studies in resistant cancer models to determine optimal ratios and scheduling.
Other Phytochemicals (e.g., Apigenin, Chlorogenic Acid) Synergistic inhibition of cancer cell growth through complementary mechanisms, such as targeting different signaling pathways. jpionline.org Investigating synergistic effects on various cancer hallmarks, including proliferation, apoptosis, and metastasis.
Immunotherapies (e.g., Anti-CD40 antibodies) Enhancing anti-tumor immune responses. Hesperetin can induce apoptosis, releasing tumor antigens for immune recognition. mdpi.com Preclinical models to evaluate the impact on the tumor microenvironment and immune cell activation.

| Targeted Therapies | Dual-targeting of pathways to prevent escape mechanisms and enhance therapeutic effect. | Combining with inhibitors of specific kinases or growth factor receptors. |

A notable example in a related compound is the clinical investigation of a combination of Ruscus aculeatus extract, hesperidin methyl chalcone, and ascorbic acid for treating chronic venous insufficiency, which demonstrated significant symptom reduction. frontiersin.orgresearchgate.net Future research should systematically explore synergistic combinations for this compound in various disease models, particularly in oncology. nih.govjpionline.org

Development of Advanced Delivery Systems in Research Models

A major hurdle for many flavonoids, including this compound, is their poor aqueous solubility and limited bioavailability, which hinders their therapeutic efficacy. jchr.orgjpionline.orgfrontiersin.org Advanced drug delivery systems are being developed to overcome these limitations.

Table 2: Advanced Delivery Systems for this compound Research

Delivery System Description Advantages & Research Findings
Nanoparticles Polymeric nanoparticles (e.g., PLGA), magnetic nanoparticles, or lipid-based systems encapsulating the compound. jpionline.orgmdpi.com Improves solubility, stability, and bioavailability; allows for sustained release and targeted delivery. Hesperetin-loaded PLGA nanoparticles have been developed, and aerosol delivery of these nanoparticles showed increased survival in a murine lung cancer model. jpionline.orgmdpi.com
Exosomes Cell-derived nanovesicles used for drug delivery. Biocompatible with low immunogenicity. The combination of exosomes with hesperidin and tamoxifen (B1202) has been shown to synergistically inhibit breast cancer in vivo. jpionline.org
Hydrogels/Scaffolds Biocompatible matrices for localized and sustained drug release. Potential for applications in tissue engineering and localized disease treatment, though research is in early stages for hesperetin. researchgate.net

| Micronization/ Nanophytosomes | Reducing particle size or complexing with phospholipids. | Increases surface area for dissolution and absorption. Micronized hesperidin showed a 1.27-fold increase in bioavailability, while nanophytosomes increased it 4-fold. jpionline.org |

Future research will focus on optimizing these delivery systems to improve drug loading, release kinetics, and target specificity. The development of theranostic nanoparticles, which combine therapeutic delivery with diagnostic imaging, is another exciting frontier. mdpi.com

Addressing Research Challenges in Selectivity and Biological Efficacy

Translating promising in vitro results into in vivo efficacy is a significant challenge that requires addressing issues of selectivity and potency. jchr.org

Selectivity: Chalcones often interact with multiple targets, which can lead to off-target effects and toxicity. jchr.org Future research must focus on structural optimization to enhance selectivity for the desired molecular target while minimizing interactions with others. Structure-activity relationship (SAR) studies are crucial for identifying the key chemical features that govern selectivity. jchr.org

Biological Efficacy: Poor pharmacokinetic properties (absorption, distribution, metabolism, and excretion) often limit the in vivo efficacy of chalcones. jchr.org Chemical modifications, such as the introduction of fluorine atoms, have been shown to increase lipophilicity and metabolic stability, potentially enhancing biological activity. mdpi.com However, such modifications must be carefully evaluated to avoid increased cytotoxicity. mdpi.com

Formulation: Developing stable and effective dosage forms for administration remains a technical challenge, particularly for oral delivery, due to issues with solubility and stability. jchr.org

Overcoming these challenges will require a multidisciplinary approach combining medicinal chemistry, pharmacology, and pharmaceutical sciences to design and formulate this compound derivatives with improved drug-like properties.

Potential as a Lead Compound for Preclinical Drug Discovery and Development

This compound serves as an excellent "lead compound" or scaffold for the development of new drugs. mdpi.com The chalcone framework is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and broad range of biological activities. frontiersin.orgjapsonline.com

The precedent for chalcone-based drugs already exists. Metochalcone (a choleretic agent) and Sofalcone (an anti-ulcer agent) are clinically approved drugs. mdpi.comfrontiersin.org Furthermore, hesperidin methylchalcone has undergone clinical trials for chronic venous insufficiency, demonstrating that chalcones can be developed into safe and effective therapeutics. mdpi.com

The potential of this compound as a lead compound is supported by:

Broad Bioactivity: It exhibits a wide spectrum of pharmacological properties, providing multiple starting points for different therapeutic areas. frontiersin.orgnih.gov

Synthetic Tractability: The chalcone structure is readily modified, allowing for the synthesis of large libraries of derivatives for SAR studies. ijbpsa.comjchr.org

Hybrid Molecule Potential: The scaffold can be hybridized with other pharmacophores (e.g., azoles, quinolines) to create novel molecules with dual-action mechanisms or improved potency. nih.govmdpi.com

Future preclinical development will involve rigorous in vivo testing in animal models of disease to establish efficacy and safety profiles, which are critical steps before any potential progression to clinical trials. researchgate.net

Integration of Multi-omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of multi-omics data—including transcriptomics, proteomics, and metabolomics—offers a powerful way to gain a comprehensive view of its mechanism of action. nih.gov

In Biosynthesis: Integrated transcriptomic and metabolomic analyses have already been used to elucidate flavonoid biosynthesis pathways in plants and engineered microbes. nih.govoup.commdpi.com This approach helps identify rate-limiting enzymes and regulatory genes, providing targets for metabolic engineering to increase production yields. nih.govmdpi.com For example, a significant positive correlation was found between the expression of the 4′OMT gene and the production of its product, hesperetin. oup.com

In Pharmacology: Applying multi-omics to cells or tissues treated with this compound can reveal global changes in gene expression, protein levels, and metabolite profiles. This can help to:

Uncover novel molecular targets and signaling pathways.

Understand complex drug-response networks.

Identify potential biomarkers for efficacy or toxicity.

Elucidate mechanisms of synergy in combination therapies.

Future research should leverage these powerful, data-rich techniques to move beyond a single-target view and build a holistic understanding of how this compound functions at a systems level, which will be invaluable for its development as a therapeutic agent.

Q & A

Basic: What are the key enzymatic steps in hesperetin chalcone biosynthesis, and how can they be experimentally validated?

This compound is synthesized via the flavonoid pathway, where chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. Subsequent modifications, including hydroxylation and methylation, yield hesperetin derivatives . To validate these steps, researchers can:

  • Use HPLC-MS to track intermediates in plant extracts or engineered microbial systems.
  • Knock out CHS genes (e.g., via CRISPR/Cas9) and observe pathway disruption .
  • Measure enzyme kinetics (Km, Vmax) of recombinant CHS variants using spectrophotometric assays .

Advanced: How can site-directed mutagenesis of chalcone synthase improve hesperetin production in heterologous systems?

Structural studies of CHS (e.g., HvCHS from Hordeum vulgare) reveal critical residues (e.g., Q232, D234) influencing substrate binding and catalysis . Methodological approaches include:

  • Crystallography : Resolve ligand-bound CHS structures to identify mutation targets (e.g., Q232P/D234V increases titers 10-fold) .
  • Sequence alignment : Compare CHS homologs to predict functional residues.
  • In vivo testing : Express mutant CHS in E. coli or yeast and quantify hesperetin via LC-MS .

Basic: What experimental models are suitable for assessing this compound’s anti-inflammatory activity?

  • In vitro : LPS-stimulated RAW 264.7 macrophages; measure TNF-α/IL-6 via ELISA and NF-κB activation via luciferase reporter assays .
  • In vivo : Murine models of zymosan-induced arthritis; evaluate joint edema and cytokine levels .

Advanced: How do transcriptomic and metabolomic correlations clarify hesperetin’s role in plant defense mechanisms?

  • Multi-omics integration : Co-analyze RNA-seq data (e.g., chalcone synthase expression) and LC-MS metabolomics (e.g., hesperetin levels) in resistant vs. susceptible plant genotypes .
  • Gene-metabolite networks : Use Pearson correlation (|r| >0.8, p<0.05) to link upregulated genes (e.g., CQW23_24900) with hesperetin accumulation in pepper pericarp .

Basic: Which structural characterization techniques are critical for verifying synthesized this compound derivatives?

  • NMR : Confirm backbone structure (e.g., chalcone’s α,β-unsaturated ketone).
  • HRMS : Validate molecular mass and fragmentation patterns.
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions .

Advanced: How can conflicting data on hesperetin’s antioxidant vs. pro-oxidant effects be resolved?

  • Dose-response assays : Test varying concentrations (1–100 µM) in H2O2-stressed cardiomyocytes .
  • Redox profiling : Measure ROS (DCFH-DA assay) and antioxidant enzymes (SOD, CAT) .
  • Context-dependent analysis : Consider cell type (e.g., cancer vs. normal) and oxidative stress thresholds .

Basic: What methodologies quantify this compound in complex matrices like plant extracts?

  • Targeted LC-MS/MS : Use MRM mode with hesperetin-specific transitions (e.g., m/z 303→153) .
  • External calibration : Prepare standards in matching solvents to minimize matrix effects .

Advanced: How do postharvest treatments (e.g., chlorine dioxide) influence hesperetin stability in crops?

  • Controlled storage trials : Treat flowering Chinese cabbage with 1-MCP, benzoic acid, or ClO2; monitor hesperetin degradation via UPLC at 288 nm .
  • Kinetic modeling : Fit decay data to first-order kinetics to compare treatment efficacy .

Basic: What in vivo models demonstrate this compound’s cardiovascular benefits?

  • Hypertensive rodents : Measure blood pressure (tail-cuff) and vascular permeability (Evans blue assay) after oral administration .
  • Atherosclerosis models : Quantify plaque formation (histology) and lipid profiles (HDL/LDL) .

Advanced: How can immobilized enzymes enhance biocatalytic production of hesperetin?

  • Covalent immobilization : Bind α-L-rhamnosidase to glyoxyl-agarose for repeated hesperidin hydrolysis .
  • Activity retention : Optimize pH/temperature (e.g., 40°C, pH 5.0) and measure operational stability (>10 cycles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.